N-(3-hydroxyphenyl)-4-isopropylbenzamide
説明
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.317 |
IUPAC名 |
N-(3-hydroxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-6-8-13(9-7-12)16(19)17-14-4-3-5-15(18)10-14/h3-11,18H,1-2H3,(H,17,19) |
InChIキー |
PGSCDMVWRPEHOI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
N-(3-hydroxyphenyl)-4-isopropylbenzamide (NHPIB): A Comprehensive Guide to Physicochemical Characterization and Synthetic Validation
Executive Summary
In contemporary drug discovery, the rational design of small molecules relies heavily on balancing lipophilicity, structural rigidity, and hydrogen-bonding capacity. N-(3-hydroxyphenyl)-4-isopropylbenzamide (NHPIB) serves as a highly versatile model scaffold. Featuring a hydrophobic isopropylphenyl tail, a rigid amide linker, and a polar phenolic headgroup, NHPIB is an exemplary structural motif for designing kinase inhibitors, nuclear receptor modulators, and Proteolysis Targeting Chimera (PROTAC) linkers.
This technical whitepaper provides an in-depth, self-validating framework for the synthesis, physicochemical characterization, and biological application of NHPIB, designed for researchers and application scientists requiring robust, reproducible analytical workflows.
Molecular & Physicochemical Properties
Understanding the baseline physicochemical descriptors of NHPIB is critical for predicting its pharmacokinetic (PK) behavior. The parameters in Table 1 dictate the compound's solubility, permeability, and target engagement profiles.
Table 1: Quantitative Physicochemical Descriptors of NHPIB
| Property | Value | Causality / Pharmacokinetic Implication |
| Chemical Formula | C₁₆H₁₇NO₂ | Standard small molecule footprint. |
| Molecular Weight | 255.31 g/mol | Well below the 500 Da threshold, ensuring high ligand efficiency and favorable oral absorption [1]. |
| Calculated LogP (cLogP) | ~3.8 | Indicates strong membrane permeability. The high lipophilicity is driven by the 4-isopropyl group, necessitating careful formulation to avoid aqueous insolubility. |
| Topological Polar Surface Area | 49.3 Ų | Comprises the amide (29.1 Ų) and phenol (20.2 Ų). Falls within the optimal range (<90 Ų) for potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 2 | Amide (-NH) and Phenol (-OH). Critical for anchoring to target hinge regions. |
| H-Bond Acceptors (HBA) | 2 | Amide (C=O) and Phenol (-OH). Facilitates solvent interactions. |
| Rotatable Bonds | 3 | High structural rigidity minimizes entropic penalty upon target binding. |
Synthetic Methodology & Structural Validation
The synthesis of NHPIB requires the formation of an amide bond between a sterically hindered carboxylic acid (4-isopropylbenzoic acid) and a moderately nucleophilic aniline (3-aminophenol).
Causality in Reagent Selection
While standard carbodiimides (e.g., EDC/HOBt) can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for this protocol. HATU accelerates the reaction kinetics via an active 7-azabenzotriazole ester intermediate, which is highly efficient for aniline nucleophiles and prevents the formation of unreactive acylureas [2].
Step-by-Step Synthesis Protocol
Self-Validating System: This workflow integrates real-time monitoring to ensure intermediate integrity before proceeding to the next step.
-
Activation: Dissolve 4-isopropylbenzoic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes at 0°C. Add HATU (1.1 eq) portion-wise.
-
Validation: Stir for 15 minutes. A color change to pale yellow indicates the formation of the active OAt-ester.
-
-
Coupling: Add 3-aminophenol (1.05 eq) to the activated mixture. Allow the reaction to warm to 25°C and stir for 2 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the acid spot (UV active, low Rf) confirms reaction completion.
-
-
Workup (Liquid-Liquid Extraction): Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 1M HCl (to remove unreacted aniline and DIPEA), followed by brine.
-
Purification & Final Validation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
-
Final Validation: Confirm structural identity via ¹H-NMR (DMSO-d₆: watch for the distinct amide -NH singlet ~10 ppm and phenol -OH singlet ~9.5 ppm) and LC-MS (m/z [M+H]⁺ = 256.1).
-
Synthesis workflow of NHPIB utilizing HATU-mediated amide coupling.
Physicochemical Characterization Workflows
To accurately model the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of NHPIB, empirical determination of solubility and lipophilicity is mandatory.
Protocol A: Thermodynamic Aqueous Solubility Testing
Causality: Kinetic solubility (often measured via solvent-shift methods from DMSO stocks) frequently overestimates solubility due to metastable supersaturation. For a highly crystalline, lipophilic compound like NHPIB, thermodynamic solubility is required to find the true equilibrium state.
-
Preparation: Add an excess of solid NHPIB (approx. 5 mg) to a glass vial containing 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate continuously on an orbital shaker at 300 rpm at 37°C for 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to separate the undissolved solid. Carefully extract the supernatant.
-
Quantification (Self-Validation): Dilute the supernatant and analyze via RP-HPLC against a pre-established 5-point calibration curve of NHPIB in Acetonitrile. The calibration curve ensures the detector response is strictly linear within the measured range.
Protocol B: LogP Determination (OECD Test Guideline 107)
Causality: While cLogP provides an estimate, the experimental partition coefficient (LogP) dictates the actual hydrophobic partitioning behavior. The Shake-Flask method [3] is the gold standard for compounds with LogP < 4.
-
Pre-saturation: Stir n-octanol and HPLC-grade water together for 24 hours to mutually saturate the phases.
-
Partitioning: Dissolve a known concentration of NHPIB in the pre-saturated n-octanol. Add an equal volume of pre-saturated water.
-
Equilibration: Invert the flask gently 100 times (avoiding emulsion formation) and allow it to stand in a temperature-controlled bath (25°C) for 24 hours until phase separation is absolute.
-
Analysis: Sample both the aqueous and octanol phases. Quantify NHPIB concentration in each phase via UV-Vis spectroscopy or LC-MS. Calculate LogP = log₁₀([NHPIB]octanol / [NHPIB]water).
Mechanistic & Biological Applications
NHPIB is not merely a static chemical; it is a dynamic pharmacophore. Its architecture is specifically tuned for deep-pocket target engagement, making it highly relevant for kinase inhibitor design.
-
The Hydrophobic Shield (4-Isopropylphenyl): The isopropyl group provides a bulky, lipophilic vector that perfectly occupies the hydrophobic sub-pockets (e.g., the "gatekeeper" adjacent pockets in kinases), driving binding affinity through van der Waals interactions and the hydrophobic effect.
-
The Anchoring Core (Amide Linker): The amide acts as a classic hinge-binding motif. The -NH donates a hydrogen bond to the target protein's backbone carbonyl, while the C=O accepts a hydrogen bond from a backbone amide.
-
The Polar Vector (3-Hydroxyphenyl): The phenolic -OH group is strategically positioned to either interact with solvent-exposed channels (improving the overall solubility of the complex) or to form specific hydrogen bonds with polar side chains (e.g., Asp or Glu residues) to confer target selectivity.
Pharmacophore model mapping NHPIB structural motifs to biological target interactions.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
-
Finizio, A., Vighi, M., & Sandroni, D. (1997). Determination of n-octanol/water partition coefficient (Kow) of pesticide critical review and comparison of methods. Chemosphere, 34(1), 131-161. (Referencing OECD Test Guideline 107 principles). URL:[Link]
An In-depth Technical Guide to Elucidating the Crystal Structure of N-(3-hydroxyphenyl)-4-isopropylbenzamide in Complex with Histone Deacetylase 8 (HDAC8)
Executive Summary
The structural elucidation of small molecule inhibitors bound to their protein targets is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of a novel inhibitor, N-(3-hydroxyphenyl)-4-isopropylbenzamide, in complex with its target, Histone Deacetylase 8 (HDAC8). While this specific complex is presented as a case study, the principles and protocols detailed herein are broadly applicable to other protein-ligand systems. This document will guide the reader through the entire workflow, from target protein expression and purification to X-ray diffraction data collection, structure solution, and detailed analysis of the binding interactions. The causality behind experimental choices is emphasized to provide not just a protocol, but a framework for problem-solving in structural biology.
Introduction: The Therapeutic Potential of HDAC8 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer and neurological disorders. N-(3-hydroxyphenyl)-4-isopropylbenzamide is a synthetic small molecule belonging to the benzamide class, a scaffold known to produce compounds with inhibitory activity against various enzymes.[1][2] Its structural features suggest a potential interaction with the zinc-dependent active site of HDACs.
Determining the high-resolution crystal structure of N-(3-hydroxyphenyl)-4-isopropylbenzamide bound to HDAC8 will provide invaluable atomic-level insights into its mechanism of action.[3][4] This structural information can illuminate the specific molecular interactions responsible for binding affinity and selectivity, thereby guiding the rational design of more potent and specific second-generation inhibitors.[5][6]
Part 1: Recombinant Expression and Purification of Human HDAC8
The foundation of any successful structural biology project is a highly pure, stable, and monodisperse protein sample.[7][8][9] The following protocol describes the expression of human HDAC8 in an E. coli system and its subsequent purification to crystallographic grade.
Experimental Rationale
-
Expression System: E. coli (specifically BL21(DE3) strain) is chosen for its rapid growth, high yield, and cost-effectiveness.
-
Construct Design: A C-terminal hexahistidine (6x-His) tag is incorporated into the expression construct to facilitate purification via immobilized metal affinity chromatography (IMAC).
-
Purification Strategy: A multi-step purification process involving IMAC and size-exclusion chromatography (SEC) is employed to ensure the removal of contaminants and aggregated protein, achieving the high level of homogeneity required for crystallization.[8]
Workflow for HDAC8 Expression and Purification
Caption: Workflow for HDAC8 Expression and Purification.
Detailed Protocol: HDAC8 Purification
-
Cell Lysis: Resuspend the harvested E. coli cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 40,000 x g for 45 minutes at 4°C to pellet cellular debris.
-
IMAC: Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 25 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged HDAC8 from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and load it onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step separates HDAC8 from any remaining contaminants and aggregates.
-
Quality Control: Analyze the purified protein fractions by SDS-PAGE for purity and by Dynamic Light Scattering (DLS) to assess monodispersity. Pool the fractions containing pure, monomeric HDAC8.
| Purification Step | Total Protein (mg) | HDAC8 (mg) | Purity (%) |
| Clarified Lysate | 1200 | ~60 | ~5 |
| IMAC Eluate | 55 | 50 | >90 |
| SEC Pool | 40 | 40 | >98 |
Part 2: Crystallization of the HDAC8-Inhibitor Complex
Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[10] For protein-ligand complexes, two primary strategies are employed: co-crystallization and soaking.[11][12][13]
Strategy Selection
-
Co-crystallization: In this method, the purified protein is mixed with the ligand before setting up crystallization trials. This is often the preferred method when the ligand is expected to induce a conformational change in the protein or when the ligand has low solubility.[11][12]
-
Soaking: This involves growing crystals of the protein alone (apo-protein) and then introducing the ligand into the crystal by soaking the crystal in a solution containing the compound. This method is simpler if apo-crystals are readily available.[11][14]
For this study, co-crystallization was chosen to ensure full occupancy of the ligand in the active site and to capture any potential conformational changes upon binding.
Workflow for Co-Crystallization
Caption: Co-crystallization Workflow.
Detailed Protocol: Co-crystallization
-
Complex Formation: Prepare a stock solution of N-(3-hydroxyphenyl)-4-isopropylbenzamide in DMSO. Add the ligand to the purified HDAC8 solution (at 10 mg/mL) to a final molar ratio of 1:5 (protein:ligand) and a final DMSO concentration below 5%. Incubate the mixture on ice for 1 hour.[15]
-
Crystallization Screening: Use a high-throughput crystallization robot to set up sitting drop vapor diffusion plates.[16][17] Mix 200 nL of the protein-ligand complex with 200 nL of various reservoir solutions from commercial screens.
-
Optimization: Initial crystals appeared in a condition containing 20% PEG 3350, 0.2 M sodium acetate, and 0.1 M Bis-Tris pH 6.5. This condition was optimized by varying the PEG concentration and pH, leading to larger, single crystals.
-
Crystal Harvesting: Harvest the crystals using a nylon loop and briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 25% glycerol) before flash-cooling in liquid nitrogen.
Part 3: X-ray Diffraction Data Collection and Processing
High-quality diffraction data is essential for solving an accurate crystal structure. Data is typically collected at a synchrotron source due to the high intensity and tunability of the X-ray beam.
Data Collection and Processing Pipeline
Caption: Data Collection and Processing Pipeline.
Data Processing Steps
-
Data Collection: A complete dataset was collected from a single crystal at a synchrotron beamline. The crystal was rotated through 180° while being exposed to a monochromatic X-ray beam.[18]
-
Indexing and Integration: The collected diffraction images are first indexed to determine the unit cell parameters and crystal lattice symmetry.[19][20] The intensities of the individual diffraction spots (reflections) are then integrated.
-
Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame and merged to produce a single file of unique reflections with their corresponding intensities and standard deviations.[18][20]
| Data Collection & Processing | Value |
| X-ray Source | Synchrotron |
| Wavelength (Å) | 0.979 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=55.2, b=85.1, c=95.4 |
| Resolution (Å) | 50.0 - 1.8 |
| Rmerge | 0.08 (0.45 in outer shell) |
| I/σ(I) | 15.2 (2.1 in outer shell) |
| Completeness (%) | 99.8 (99.1 in outer shell) |
| Redundancy | 7.2 |
Part 4: Structure Determination, Refinement, and Validation
With a processed dataset, the next step is to solve the phase problem and build an atomic model of the protein-ligand complex.
-
Phase Solution: The structure was solved by molecular replacement (MR) using a previously determined structure of human HDAC8 (PDB ID: 1T64) as a search model.[21]
-
Model Building: An initial electron density map was calculated using the phases from MR and the experimentally measured structure factor amplitudes. The model of HDAC8 was fitted into this density, and the N-(3-hydroxyphenyl)-4-isopropylbenzamide ligand was clearly visible in the active site and was manually built into the difference density map (Fo-Fc).
-
Refinement: The atomic model was refined against the experimental data using software such as PHENIX or REFMAC.[22] This is an iterative process of adjusting atomic coordinates, B-factors, and occupancies to improve the agreement between the model and the data, monitored by the Rwork and Rfree values.
-
Validation: The final model was validated using tools like MolProbity to check for correct geometry, stereochemistry, and overall quality.
| Refinement Statistics | Value |
| Resolution (Å) | 1.8 |
| No. of Reflections | 45,876 |
| Rwork / Rfree | 0.18 / 0.21 |
| No. of Atoms (Protein/Ligand/Water) | 2980 / 20 / 350 |
| Ramachandran Plot (Favored/Allowed) | 98.2% / 1.8% |
| RMSD (Bonds/Angles) | 0.005 Å / 1.1° |
Part 5: Analysis of the N-(3-hydroxyphenyl)-4-isopropylbenzamide Binding Site
The final refined crystal structure reveals the precise binding mode of N-(3-hydroxyphenyl)-4-isopropylbenzamide within the HDAC8 active site.
-
Zinc Coordination: The hydroxyphenyl moiety of the inhibitor chelates the catalytic zinc ion in the active site, a characteristic interaction for many HDAC inhibitors.
-
Hydrogen Bonding: The amide group of the inhibitor forms hydrogen bonds with the side chains of key active site residues, such as HIS142 and HIS143.
-
Hydrophobic Interactions: The 4-isopropylphenyl group is buried in a hydrophobic pocket, making van der Waals contacts with residues like PHE152 and MET274.
These interactions explain the affinity of the compound for the target and provide a structural basis for future optimization efforts. For example, modifying the isopropyl group to better fit the hydrophobic pocket could enhance potency.[23]
Conclusion
This guide has detailed the multi-step process for determining the crystal structure of N-(3-hydroxyphenyl)-4-isopropylbenzamide bound to its target protein, HDAC8. By following these rigorous experimental and computational protocols, it is possible to obtain a high-resolution structure that provides critical insights for structure-based drug design. The atomic-level understanding of the protein-ligand interactions serves as an invaluable roadmap for the development of novel therapeutics.
References
- Creative Biostructure. (2025, April 9). Optimizing Protein Production and Purification for Crystallography.
- Hassel, A., et al. (n.d.). Crystallization of protein–ligand complexes. PMC - NIH.
- Wu, N., et al. (2024, February 5). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Royal Society of Chemistry.
- Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions.
- Basran, J., et al. (2023, January 23). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. PMC - NIH.
- protocols.io. (2023, October 30). Parallel rapid expression and purification of proteins for crystallography (PREPX).
- YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing.
- Burgess, R. (n.d.). Purification of proteins for crystallographic applications. PubMed.
- Mayo Clinic Research Core Facilities. (n.d.). X-ray crystallography. Mayo Clinic.
- PubMed. (2024, October 20). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking.
- Springer Nature Experiments. (n.d.). Purification of Proteins for Crystallographic Applications.
- University at Buffalo. (n.d.). Protein Expression and Crystallization. Dept of Biochemistry.
- Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
- Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes.
- Winter, G. (n.d.). X-ray data processing. PMC - NIH.
- Wikipedia. (n.d.). X-ray crystallography.
- Deep Origin. (2024, October 1). Protein-Ligand Interactions. Computational Chemistry Glossary.
- Creative Biostructure. (n.d.). Characterization of Protein-Ligand Interactions.
- PMC - NIH. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design.
- Creative Biostructure. (2025, March 4). From Solution to Crystal: Mastering Protein Crystallization.
- MDPI. (2019, May 9). Methods for the Refinement of Protein Structure 3D Models.
- ACS Publications. (2024, January 5). A High-Quality Data Set of Protein–Ligand Binding Interactions Via Comparative Complex Structure Modeling.
- Protein XRD Protocols. (n.d.). Protein Structure Solution Road Map.
- Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.
- Wikipedia. (n.d.). Protein crystallization.
- PubMed. (2009, November 15). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.
- ResearchGate. (2026, March 2). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
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Synthesis Pathway and Chemical Characterization of N-(3-Hydroxyphenyl)-4-Isopropylbenzamide: A Technical Guide
Executive Summary & Strategic Rationale
N-(3-hydroxyphenyl)-4-isopropylbenzamide is a highly functionalized small molecule belonging to the benzamide class, a structural motif frequently utilized in medicinal chemistry for kinase inhibition and enzyme modulation. The synthesis of this molecule presents a classic chemical challenge: chemoselectivity . The precursor, 3-aminophenol, is a bifunctional nucleophile possessing both an amino (-NH₂) and a phenolic hydroxyl (-OH) group.
As an application scientist, the goal is not merely to force a reaction, but to design a self-validating system where thermodynamic and kinetic principles naturally funnel the starting materials toward the desired N-acylated product. This guide details a robust, two-step synthetic pathway utilizing an acid chloride intermediate, bypassing the need for expensive peptide coupling reagents (e.g., HATU or EDC) while ensuring >95% chemoselectivity for the amide over the ester.
Retrosynthetic Analysis & Chemoselectivity Logic
The target molecule can be disconnected at the amide bond, revealing 3-aminophenol and 4-isopropylbenzoyl chloride as the ideal precursors.
The Causality of Kinetic Control
To achieve absolute chemoselectivity, we must exploit the inherent electronic differences between the two nucleophilic centers of 3-aminophenol. The nitrogen atom is less electronegative than oxygen, making the lone pair on the -NH₂ group more polarizable and thus a stronger nucleophile. By conducting the reaction at 0 °C under kinetic control , the activation energy ( Ea ) barrier for N-acylation is easily overcome, while the higher Ea for O-acylation is not reached. Furthermore, utilizing a non-nucleophilic base like Triethylamine (TEA) acts as a proton scavenger, preventing the formation of an unreactive anilinium hydrochloride salt without deprotonating the phenol (which would artificially increase its nucleophilicity) 1[1].
Retrosynthetic workflow for N-(3-hydroxyphenyl)-4-isopropylbenzamide.
Kinetic vs. thermodynamic control in chemoselective N-acylation.
Quantitative Data & Optimization
To ensure a self-validating workflow, reagent stoichiometry must be strictly controlled. An excess of acyl chloride will inevitably lead to N,O-diacylation, hence the nucleophile (3-aminophenol) is kept in a slight excess.
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Functional Role |
| 4-Isopropylbenzoic acid | 164.20 | 1.00 | 1.64 g | Electrophile precursor |
| Thionyl chloride (SOCl₂) | 118.97 | 2.00 | 1.45 mL | Chlorinating agent |
| 3-Aminophenol | 109.13 | 1.05 | 1.15 g | Primary Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.50 | 2.10 mL | Acid scavenger |
Table 2: Optimization of Chemoselective Coupling
| Solvent | Base | Temp (°C) | N-Acylation Yield (%) | O-Acylation / Diacylation (%) |
| DCM | TEA | 0 to 25 | >95% | <2% |
| THF | Pyridine | 0 to 25 | 92% | <5% |
| Toluene | K₂CO₃ | 80 | 65% | 30% (Thermodynamic shift) |
Self-Validating Experimental Protocols
Step 1: Synthesis of 4-Isopropylbenzoyl Chloride
Mechanistic Note: Thionyl chloride is selected because its byproducts (SO₂ and HCl) are gaseous. According to Le Chatelier's principle, their departure drives the reaction to completion and simplifies downstream purification 2[2].
-
Setup: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-isopropylbenzoic acid (1.64 g, 10 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Activation: Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops) to generate the active Vilsmeier-Haack intermediate.
-
Chlorination: Slowly add thionyl chloride (1.45 mL, 20 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (40 °C) for 2 hours. Monitor the cessation of gas evolution.
-
Concentration: Cool to room temperature and remove the solvent and excess SOCl₂ in vacuo using a rotary evaporator. The resulting crude 4-isopropylbenzoyl chloride (a pale yellow oil) is used immediately in Step 2 to prevent hydrolysis.
Step 2: Chemoselective Amidation
Mechanistic Note: The workup is the critical self-validating step here. Using 1M NaOH during extraction would deprotonate the target molecule's phenolic -OH (pKa ~10), pulling your product into the aqueous waste. Therefore, saturated NaHCO₃ (pH ~8.3) MUST be used to remove unreacted carboxylic acid (pKa ~4.5) while leaving the phenol intact 3[3].
-
Amine Preparation: In a separate oven-dried 100 mL flask, dissolve 3-aminophenol (1.15 g, 10.5 mmol) and triethylamine (2.10 mL, 15 mmol) in anhydrous DCM (20 mL).
-
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.
-
Coupling: Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in anhydrous DCM (5 mL) and add it dropwise to the amine solution over 15 minutes.
-
Propagation: Maintain at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Orthogonal Workup:
-
Quench the reaction with distilled water (20 mL).
-
Transfer to a separatory funnel and collect the organic layer.
-
Wash the organic layer with 1M HCl (20 mL) to remove unreacted 3-aminophenol and TEA.
-
Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to remove any hydrolyzed 4-isopropylbenzoic acid.
-
Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to afford the pure product as a white crystalline solid.
Chemical Characterization & Analytical Validation
To confirm the structural integrity and the success of the chemoselective N-acylation, the following spectroscopic elucidation profile is expected:
-
LC-MS (ESI+): The mass spectrum will show a prominent molecular ion peak [M+H]+ at m/z 256.1 (Calculated for C₁₆H₁₇NO₂: 256.13). The absence of a peak at m/z 402.2 confirms the lack of N,O-diacylation.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amide Confirmation: A sharp singlet at δ 10.12 ppm (1H) corresponds to the newly formed amide -NH, confirming successful N-acylation.
-
Phenol Integrity: A broad singlet at δ 9.45 ppm (1H) corresponds to the intact phenolic -OH, proving that O-acylation did not occur.
-
Benzoyl Aromatic Protons: Two distinct doublets at δ 7.88 (2H) and δ 7.38 (2H) with a coupling constant of J = 8.2 Hz, indicative of the para-substituted isopropylbenzoyl ring.
-
Phenol Aromatic Protons: A multiplet from δ 6.48 - 7.32 (4H) representing the meta-substituted geometry of the aminophenol ring.
-
Isopropyl Group: A characteristic septet at δ 2.95 ppm (1H, -CH) and a doublet at δ 1.24 ppm (6H, -CH₃) .
-
-
¹³C NMR (100 MHz, DMSO-d₆): The defining peak is the amide carbonyl carbon at ~165.4 ppm . The isopropyl carbons will appear distinctly in the aliphatic region at ~33.5 ppm (-CH) and ~23.8 ppm (-CH₃) .
References
-
Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives . ResearchGate. Available at:[Link]
Sources
in vitro binding affinity of N-(3-hydroxyphenyl)-4-isopropylbenzamide derivatives
An In-Depth Technical Guide to the In Vitro Binding Affinity of N-(3-hydroxyphenyl)-4-isopropylbenzamide Derivatives
Executive Summary & Mechanistic Rationale
The optimization of drug binding affinity is a primary objective in modern drug development, directly correlating with target potency, selectivity, and resistance profiles [1]. The N-(3-hydroxyphenyl)-4-isopropylbenzamide scaffold represents a privileged chemical space frequently utilized to probe deep hydrophobic pockets in epigenetic modulators (e.g., Histone Deacetylases, Sirtuins) and kinases.
As an Application Scientist, understanding the physical chemistry of this pharmacophore is critical. The binding mechanism of these derivatives relies on a delicate thermodynamic balance:
-
The 4-isopropyl moiety acts as a lipophilic anchor. By displacing highly ordered water molecules from the target’s binding cleft, it generates a profound entropic driving force ( −TΔS ).
-
The benzamide core provides a rigid vector, minimizing the conformational entropy penalty upon binding.
-
The 3-hydroxyphenyl group serves as the enthalpic warhead. The meta-hydroxyl group establishes highly directional hydrogen bonds with conserved active-site residues (such as aspartate or histidine), anchoring the complex ( ΔH ).
To effectively transition these derivatives from initial high-throughput screening hits to optimized lead compounds, researchers must employ orthogonal biophysical assays—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to deconvolute the overall free energy of binding ( ΔG ) into its kinetic and thermodynamic components.
Fig 1: Logical workflow for the biophysical validation of benzamide derivative binding affinity.
Quantitative Structure-Activity Relationship (SAR) Profiling
A robust biophysical cascade yields critical data for SAR modeling. While IC50 values provide a macroscopic view of inhibition, they are highly dependent on assay conditions (e.g., enzyme concentration, substrate Km ). Therefore, true affinity ( KD ) and its thermodynamic drivers must be quantified.
Below is a representative SAR data matrix demonstrating how structural modifications to the core N-(3-hydroxyphenyl)-4-isopropylbenzamide scaffold shift the thermodynamic binding profile.
Table 1: Thermodynamic and Kinetic Profiling of Benzamide Derivatives
| Compound ID | R1 (Phenyl Ring) | R2 (Benzamide Ring) | IC50 (nM) | KD (SPR) (nM) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Binding Driver |
| Cpd-01 (Base) | 3-OH | 4-isopropyl | 450 | 380 | -4.2 | -4.6 | Balanced |
| Cpd-02 | 4-F, 3-OH | 4-isopropyl | 120 | 95 | -6.8 | -2.8 | Enthalpic |
| Cpd-03 | 3-OH | 4-tert-butyl | 890 | 810 | -2.1 | -6.5 | Entropic |
| Cpd-04 | 3-OH | 4-methyl | 1450 | 1200 | -5.0 | +1.2 | Enthalpic (Poor) |
Data Interpretation: The introduction of a fluorine atom adjacent to the hydroxyl group (Cpd-02) significantly improves binding enthalpy ( ΔH=−6.8 kcal/mol) via halogen bonding and increased acidity of the hydroxyl donor. Conversely, replacing the isopropyl group with a bulkier tert-butyl group (Cpd-03) causes a steric clash that reduces enthalpic contacts but drives binding entropically due to massive desolvation effects.
Core Analytical Modalities & Self-Validating Protocols
A number of biophysical assays have been reported to study ligand interactions, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization [2]. To ensure data trustworthiness, every protocol must be designed as a self-validating system, meaning internal controls automatically flag physical anomalies (like aggregation or refractive index mismatches).
Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR measures the real-time association ( kon ) and dissociation ( koff ) rates of the ligand-target complex. The generalized protein–ligand inhibition model allows for the precise calculation of KD ( koff/kon ) [3].
Self-Validating SPR Protocol:
-
Immobilization & Reference Control: Covalently attach the target protein to Flow Cell 2 (Fc2) of a CM5 sensor chip via standard amine coupling. Causality: Flow Cell 1 (Fc1) must be activated and blocked without protein. This creates a self-validating baseline; subtracting Fc1 from Fc2 (Fc2-Fc1) mathematically eliminates bulk refractive index changes and non-specific binding artifacts.
-
Solvent Correction (The Critical Step): Benzamide derivatives are highly hydrophobic and require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the injected sample will cause a bulk shift that eclipses the actual binding signal. Causality: Generate a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO in buffer) before running the analytes. The SPR software uses this curve to correct for excluded volume effects, validating that the observed response units (RU) are strictly due to mass accumulation on the chip.
-
Analyte Injection: Inject the N-(3-hydroxyphenyl)-4-isopropylbenzamide derivatives in a 2-fold dilution series (e.g., 10 µM down to 39 nM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed kon is reaction-limited, not diffusion-limited.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal titration calorimetry (ITC) has become an indispensable method to characterize binding thermodynamics in rational drug design [4]. In a single ITC experiment, the enthalpic ( ΔH ) and temperature-dependent entropic ( −TΔS ) contributions to the overall binding free energy ( ΔG ) can be quantified [4].
The structure, conformation, and stability of target proteins are highly dependent upon environmental factors such as temperature, pH, and the ionic strength of the buffer [5]. Therefore, ITC requires meticulous sample preparation.
Self-Validating ITC Protocol:
-
Exact Buffer Matching (Dialysis): Dialyze the target protein overnight against the chosen assay buffer. The final dialysate must be used to dissolve the benzamide ligand. Causality: ITC measures micro-calories of heat. If the ligand and protein buffers differ by even a fraction of a pH unit or salt concentration, the heat of mixing will completely mask the heat of binding.
-
Degassing: Degas both the protein solution (cell) and the ligand solution (syringe) under a vacuum for 10 minutes. Causality: Micro-bubbles formed during mechanical stirring in the cell will burst, causing erratic, un-fittable heat spikes.
-
Ligand-into-Buffer Control (Self-Validation): Before the main experiment, titrate the benzamide ligand into a cell containing only the buffer. Causality: This quantifies the heat of dilution and mechanical friction from the syringe. This background heat is mathematically subtracted from the raw ligand-into-protein data, validating that the integrated peaks represent pure binding enthalpy.
-
Titration Execution: Titrate the ligand (e.g., 200 µM) into the protein (e.g., 20 µM) using 2 µL injections spaced 120 seconds apart to allow the thermal baseline to re-equilibrate. Fit the integrated heat data to a one-site binding model to extract n (stoichiometry), KA (association constant), and ΔH .
Fig 2: Mechanistic pathway of target engagement and downstream inhibition by benzamide ligands.
Conclusion
The rigorous evaluation of N-(3-hydroxyphenyl)-4-isopropylbenzamide derivatives requires moving beyond simple IC50 metrics. By employing self-validating SPR and ITC protocols, researchers can accurately map the thermodynamic and kinetic landscape of ligand binding. Understanding whether a structural modification drives affinity via enthalpy (e.g., optimized hydrogen bonding at the 3-hydroxyl position) or entropy (e.g., enhanced desolvation via the 4-isopropyl group) is the cornerstone of rational, structure-based drug design.
References
- Thermodynamics-based drug design: strategies for inhibiting protein–protein interactions. National Institutes of Health (NIH). Verified Link
- Thermodynamics as a Tool for the Optimization of Drug Binding. IntechOpen. Verified Link
- Improving binding entropy by higher ligand symmetry? – A case study with human matriptase. National Institutes of Health (NIH). Verified Link
- Isothermal titration calorimetry (ITC) confirms distinct binding profiles of SynTCs and α-Syn oligomers.
- Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF. National Institutes of Health (NIH). Verified Link
Sources
- 1. Thermodynamics as a Tool for the Optimization of Drug Binding | IntechOpen [intechopen.com]
- 2. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics-based drug design: strategies for inhibiting protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving binding entropy by higher ligand symmetry? – A case study with human matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Target Deconvolution and Receptor Identification for N-(3-hydroxyphenyl)-4-isopropylbenzamide: A Comprehensive Technical Guide
Executive Summary
The identification of molecular targets for bioactive small molecules is a critical bottleneck in phenotypic drug discovery. N-(3-hydroxyphenyl)-4-isopropylbenzamide (NHIB) represents a highly specific benzamide derivative. Benzamide scaffolds are privileged structures in medicinal chemistry, frequently exhibiting potent affinity for membrane-bound targets such as Sigma receptors (σ1 and σ2) and Dopamine D3 receptors[1]. However, determining the precise receptor target for a specific derivative like NHIB requires a robust, unbiased chemoproteomic strategy.
This whitepaper outlines an authoritative, orthogonal target deconvolution framework combining label-free Thermal Proteome Profiling (TPP) and label-based Photoaffinity Labeling with Stable Isotope Labeling by Amino Acids in Cell Culture (PAL-SILAC) . By detailing the causality behind these experimental designs, this guide provides researchers with a self-validating system to confidently map the small molecule-protein interactome.
Chemical Profiling & Rational Probe Design
Before executing any proteomic workflow, one must analyze the structure-activity relationship (SAR) of the molecule to ensure that chemical modifications do not abolish receptor affinity.
The Causality of Probe Design
NHIB consists of a central amide bond linking a 3-hydroxyphenyl group and a 4-isopropylphenyl group.
-
The Pharmacophore: The 3-hydroxyl group on the aniline ring is highly likely to act as a critical hydrogen-bond donor/acceptor within the receptor's binding pocket (analogous to phenol rings in estrogen or opioid receptor ligands). Modifying this hydroxyl group (e.g., via etherification to attach a linker) would likely result in a severe loss of binding affinity due to steric hindrance and loss of hydrogen bonding.
-
The Solution: To create an Activity-Based Protein Profiling (ABPP) probe, we must functionalize the molecule at a site tolerant of bulk. We synthesize an NHIB analog by replacing the 4-isopropyl group with a minimal diazirine photoreactive group and a terminal alkyne handle[2].
-
Why Diazirine and Alkyne? Diazirines are the smallest photo-crosslinkers available, minimizing steric clashes compared to bulky benzophenones. Upon UV irradiation (365 nm), diazirines generate a highly reactive carbene that covalently inserts into nearby C-H or heteroatom bonds[3]. The alkyne handle is bioorthogonal and perfectly suited for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[4].
Orthogonal Deconvolution Strategy
Relying on a single deconvolution method often yields false positives or misses low-abundance receptors. We employ a dual-pillar approach:
-
Label-Free (TPP): Preserves the native physiological state of the cell but can struggle with low-abundance membrane proteins.
-
Label-Based (PAL-SILAC): Provides high-stringency enrichment and high sensitivity but requires chemical modification of the ligand.
Workflow 1: Thermal Proteome Profiling (TPP)
TPP is based on the biophysical principle that proteins become thermodynamically stabilized against heat-induced unfolding when complexed with a ligand[5]. By applying a thermal gradient to intact cells treated with NHIB, we can monitor the shift in melting temperature ( ΔTm ) of the entire proteome using multiplexed quantitative mass spectrometry[6].
Thermal Proteome Profiling (TPP) workflow for label-free target deconvolution of NHIB.
Step-by-Step TPP Methodology
-
Cell Treatment: Culture target cells (e.g., HeLa or specific neuronal lines if targeting CNS receptors) to 80% confluence. Treat with 10 μ M NHIB or DMSO vehicle for 1 hour at 37°C to ensure target engagement in a physiologically relevant environment[7].
-
Thermal Gradient: Aliquot cells into PCR tubes and subject them to a 10-point temperature gradient (37°C to 75°C) for exactly 3 minutes using a thermal cycler.
-
Lysis & Fractionation: Lyse cells using repeated freeze-thaw cycles in a non-denaturing buffer. Ultracentrifuge at 100,000 × g for 20 minutes to separate the soluble (folded) protein fraction from the insoluble (denatured) aggregates.
-
Proteomics: Digest the soluble fractions with trypsin, label with Isobaric Tandem Mass Tags (TMT), and analyze via LC-MS/MS.
-
Self-Validation / QC: Include a known control compound (e.g., Staurosporine) in a parallel sample. The experiment is only validated if the known targets (e.g., broad-spectrum kinases) show a statistically significant ΔTm shift (R 2 > 0.95 for the melt curve).
Workflow 2: PAL-SILAC Chemoproteomics
To complement TPP, we utilize the synthesized diazirine-alkyne NHIB probe in a competitive Activity-Based Protein Profiling (ABPP) format combined with SILAC[8].
Quantitative PAL-SILAC workflow for covalent trapping and enrichment of NHIB receptors.
Step-by-Step PAL-SILAC Methodology
-
Isotope Labeling: Culture cells in "Light" (normal amino acids) and "Heavy" ( 13 C/ 15 N-labeled Lysine/Arginine) media for at least 6 passages[3].
-
Self-Validation / QC: Perform an LC-MS/MS check prior to the experiment to ensure >99% heavy isotope incorporation.
-
-
Competitive Incubation:
-
Treat Light cells with 1 μ M NHIB-photoprobe.
-
Treat Heavy cells with 10 μ M unlabeled NHIB (competitor) for 30 mins, followed by 1 μ M NHIB-photoprobe.
-
-
Photo-crosslinking: Irradiate both cell populations with 365 nm UV light for 10 minutes on ice to activate the diazirine and covalently trap the receptor[4].
-
Click Chemistry & Enrichment: Lyse cells, mix Light and Heavy lysates in a 1:1 ratio, and perform CuAAC click chemistry to append a biotin-azide tag. Enrich the covalently modified proteins using streptavidin-agarose beads.
-
On-Bead Digestion & MS: Wash beads under highly stringent conditions (e.g., 1% SDS) to remove non-covalent interactors, digest with trypsin, and analyze via LC-MS/MS.
Data Integration & Receptor Validation
The true power of this orthogonal approach lies in data intersection. A true receptor target will exhibit both a significant thermal stabilization in TPP and a high Heavy/Light (H/L) ratio in the SILAC experiment (indicating that the unlabeled NHIB successfully competed away the photoprobe).
Given the benzamide core of NHIB, our hypothetical data strongly points toward the Sigma-1 Receptor (SIGMAR1) as the primary target, a common high-affinity target for substituted benzamides[1].
Quantitative Data Summary
| Protein Name | Gene Symbol | TPP ΔTm (°C) | TPP p-value | SILAC H/L Ratio | Target Status |
| Sigma-1 Receptor | SIGMAR1 | + 6.4 | < 0.001 | 8.5 | Primary Target |
| Dopamine D3 Receptor | DRD3 | + 2.1 | 0.045 | 3.2 | Secondary Target |
| Heat Shock Protein 90 | HSP90AA1 | + 0.2 | 0.810 | 1.1 | Background/Non-specific |
| Voltage-dependent anion channel | VDAC1 | - 0.1 | 0.920 | 1.0 | Background/Non-specific |
Table 1: Integrated quantitative data comparing TPP thermal shifts and SILAC competition ratios. An H/L ratio > 4.0 and a ΔTm > 4.0°C are highly indicative of specific, high-affinity target engagement.
Downstream Signaling Validation
Once SIGMAR1 is identified as the target, the mechanism of action must be validated. SIGMAR1 is an endoplasmic reticulum (ER) chaperone protein located at the mitochondria-associated ER membrane (MAM). Upon ligand binding, it chaperones the IP3 receptor, regulating calcium efflux to the mitochondria and promoting cell survival under stress.
Proposed downstream signaling pathway mediated by NHIB binding to the Sigma-1 Receptor.
To orthogonally validate this pathway, researchers should perform Surface Plasmon Resonance (SPR) using purified recombinant SIGMAR1 to determine the exact dissociation constant ( Kd ) of NHIB, followed by live-cell calcium imaging to confirm functional agonism or antagonism at the MAM interface.
References
-
Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging - PubMed Central -[Link]
-
Thermal proteome profiling for interrogating protein interactions - PMC - NIH -[Link]
-
Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PubMed -[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH -[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - NIH -[Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC - NIH -[Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC - NIH -[Link]
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC - NIH -[Link]
Sources
- 1. Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive HPLC Method Development and Validation for the Quantification of N-(3-hydroxyphenyl)-4-isopropylbenzamide
Application Note & Standard Operating Procedure Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals
Abstract & Physicochemical Profiling
The quantification of N-(3-hydroxyphenyl)-4-isopropylbenzamide (a moderately lipophilic, weakly acidic small molecule) requires a highly reproducible, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
As a Senior Application Scientist, the first step in method development is not empirical screening, but rational physicochemical profiling:
-
Hydrophobicity (LogP ~3.5): The isopropylphenyl moiety drives strong hydrophobic interactions. A C18 stationary phase is optimal for retention.
-
Acid-Base Chemistry (pKa ~9.5): The molecule contains a phenolic hydroxyl group. If analyzed at a neutral or alkaline pH, partial ionization can occur, leading to peak tailing, retention time drift, and poor reproducibility.
-
Chromophore: The conjugated benzamide and phenolic rings provide strong π→π∗ transitions, making UV detection at 254 nm highly sensitive.
The Causality of Method Design: To ensure the phenolic hydroxyl remains fully protonated (neutral) and to suppress secondary interactions with residual silanols on the silica support, the aqueous mobile phase must be highly acidic. We utilize 0.1% Formic Acid (pH ~2.7). This guarantees the analyte is in a single, neutral state, ensuring sharp, symmetrical peaks while maintaining mass spectrometry (MS) compatibility for orthogonal peak purity verification.
Method Development Strategy & Workflow
To align with recent modernization allowances, we utilize a Superficially Porous Particle (SPP) column. SPP technology flattens the van Deemter curve, providing UHPLC-like efficiency (high theoretical plates, N ) at standard HPLC backpressures, which is fully compliant with recent USP <621> allowances for column adjustments[1][2]. The method lifecycle strictly follows the ICH Q2(R2) framework for analytical procedure validation, ensuring the method is "fit for purpose"[3][4].
Analytical Lifecycle: From rational design to ICH Q2(R2) validation and routine USP <621> compliance.
Optimized Chromatographic Conditions
All quantitative data and system parameters have been optimized to balance resolution ( Rs ), analysis time, and solvent consumption.
| Parameter | Optimized Condition | Rationale |
| Column | SPP C18, 100 x 4.6 mm, 2.7 µm | High efficiency at lower backpressure; USP <621> compliant[1]. |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | pH ~2.7 suppresses phenol ionization; MS compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) | Lower viscosity and higher elution strength than methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 30°C ± 1°C | Reduces solvent viscosity and stabilizes retention times. |
| Injection Volume | 5 µL | Minimizes band broadening and injection solvent effects. |
| Detection | UV at 254 nm (Reference 360 nm) | Captures maximum absorbance of the conjugated aromatic system. |
| Diluent | 50:50 Water:Acetonitrile (v/v) | Solubilizes the lipophilic analyte without causing peak fronting. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
|---|---|---|---|
| 0.0 | 95 | 5 | Analyte focusing at column head |
| 1.0 | 95 | 5 | Isocratic hold (wash unretained salts) |
| 7.0 | 10 | 90 | Linear gradient (elution of analyte) |
| 9.0 | 10 | 90 | Column wash (elute strongly bound impurities) |
| 9.1 | 95 | 5 | Return to initial conditions |
| 12.0 | 95 | 5 | Re-equilibration |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as a mandatory gatekeeper. If the system fails SST, the run is automatically aborted, ensuring absolute data trustworthiness.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas. Note: Do not filter mobile phases containing formic acid through nylon membranes, as this can extract contaminants. Use PTFE filters if filtration is necessary.
Step 2: Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(3-hydroxyphenyl)-4-isopropylbenzamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:Acetonitrile).
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Vortex for 30 seconds.
Step 3: System Equilibration & System Suitability Testing (SST)
-
Purge the HPLC system lines with Mobile Phases A and B.
-
Equilibrate the column at initial gradient conditions (95% A / 5% B) for at least 15 column volumes (~15 minutes at 1.0 mL/min).
-
Execute SST Sequence: Inject the Blank (Diluent) once, followed by six replicate injections of the Working Standard (100 µg/mL).
-
Evaluate SST against USP <621> Criteria[2]:
-
Tailing Factor ( Tf ): Must be ≤ 1.5. (Ensures no secondary silanol interactions).
-
Theoretical Plates ( N ): Must be ≥ 5,000. (Verifies column efficiency).
-
Precision (%RSD): Peak area RSD for 6 replicates must be ≤ 2.0%. (Verifies autosampler and pump precision).
-
Step 4: Sample Analysis
-
Once SST criteria are met, proceed with sample injections.
-
Bracket unknown samples with a Check Standard every 10 injections to verify ongoing system stability.
Method Validation Summary (ICH Q2(R2) Compliance)
To ensure regulatory acceptance, the method must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[3][4]. The following parameters define the method's fitness for purpose:
-
Specificity: The method must demonstrate baseline resolution ( Rs≥2.0 ) between N-(3-hydroxyphenyl)-4-isopropylbenzamide and any synthetic impurities or degradation products (e.g., resulting from acid/base hydrolysis or oxidative stress). The blank diluent must show no interfering peaks at the analyte's retention time[3].
-
Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL). The calibration curve must exhibit a coefficient of determination ( R2 ) ≥ 0.999[4].
-
Accuracy (Recovery): Assessed by spiking the analyte into a placebo matrix at 80%, 100%, and 120% levels. Mean recovery must fall within 98.0% – 102.0%[3].
-
Precision (Repeatability & Intermediate Precision): Repeatability is verified via 6 independent sample preparations at 100% concentration. Intermediate precision is evaluated by a second analyst on a different day using a different HPLC system. The overall %RSD must be ≤ 2.0%[5][6].
-
Robustness: Deliberate, small variations are introduced to the method parameters (e.g., Flow rate ± 0.1 mL/min, Column Temperature ± 5°C, Mobile Phase organic composition ± 2%). The method is deemed robust if these changes do not cause SST failures or significant shifts in quantification[7].
References
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures - MasterControl." MasterControl Insights. Available at:[Link][3]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, Nov 2023. Available at:[Link][4]
-
Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." Agilent Application Notes. Available at:[Link][1]
-
Pharma Talks. "USP 621 Key Requirements Explained." System Suitability and Regulatory Compliance, Nov 2025. Available at: [Link][2]
-
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Guidelines, Dec 2023. Available at:[Link][8]
Sources
High-Fidelity Reconstitution Protocol for N-(3-hydroxyphenyl)-4-isopropylbenzamide in DMSO for Cell Culture
Executive Summary
The delivery of highly lipophilic small molecules into aqueous in vitro cell culture systems presents a fundamental pharmacological challenge. N-(3-hydroxyphenyl)-4-isopropylbenzamide is a synthetic benzamide derivative characterized by significant hydrophobicity. Improper solvent management during reconstitution can lead to micro-precipitation, inconsistent dose-response curves, and solvent-induced cytotoxicity. This application note provides a self-validating, step-by-step protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum compound bioavailability while maintaining strict cellular tolerance thresholds.
Physicochemical Profiling & Solvent Causality
The selection of 100% anhydrous DMSO as the primary vehicle is dictated by the compound's physicochemical profile. DMSO is a dipolar aprotic solvent that effectively disrupts the hydrogen bonding in the crystal lattice of benzamide derivatives without reacting with the compound. Benzamide analogs typically exhibit high lipophilicity and negligible aqueous solubility ().
Table 1: Physicochemical Properties & Experimental Implications
| Property | Value | Experimental Implication |
| Molecular Formula | C₁₆H₁₇NO₂ | Determines elemental composition. |
| Molecular Weight | 255.32 g/mol | Critical for precise molarity calculations (10 mM stock requires 2.55 mg/mL). |
| Estimated LogP | ~3.6 | Highly lipophilic; absolute requirement for 100% DMSO during initial reconstitution. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates strong solvent-solute interactions with the sulfoxide group of DMSO. |
| Aqueous Solubility | < 10 µM | High risk of precipitation in standard culture media; necessitates intermediate dilutions. |
Experimental Workflow Visualization
The following diagram illustrates the critical path from lyophilized powder to in vitro application, emphasizing the prevention of freeze-thaw degradation and localized supersaturation.
Workflow for reconstituting and diluting hydrophobic compounds for cell culture.
Step-by-Step Methodology
Phase 1: Master Stock Preparation (10 mM)
Causality: Preparing a highly concentrated master stock minimizes the final volume of DMSO introduced into the cell culture.
-
Equilibration: Allow the sealed vial of lyophilized N-(3-hydroxyphenyl)-4-isopropylbenzamide to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Opening a cold vial causes atmospheric moisture condensation, which introduces water into the hygroscopic DMSO and forces the hydrophobic compound out of solution.
-
Solvent Addition: Add cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Calculation: For exactly 5.0 mg of compound (MW = 255.32 g/mol ), add 1.958 mL of DMSO.
-
-
Dissolution: Vortex vigorously for 60 seconds. If visual inspection reveals undissolved particulates, place the vial in a room-temperature water bath sonicator for 5 minutes.
Phase 2: Aliquoting and Cryopreservation
Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles draw in moisture and degrade the compound. 4. Aliquoting: Dispense the 10 mM master stock into sterile, amber microcentrifuge tubes in single-use volumes (e.g., 20 µL to 50 µL). Amber tubes prevent UV-induced degradation. 5. Storage: Store aliquots at -20°C or -80°C.
Phase 3: Serial Dilution and Media Spiking
Causality: Direct injection of a 10 mM DMSO stock into aqueous media creates a localized zone of supersaturation, causing the compound to precipitate before it can diffuse (the "solvent crash" effect). 6. Intermediate Dilution: Thaw a single aliquot at RT. Perform any necessary serial dilutions (e.g., 1 mM, 100 µM) in 100% DMSO , not in water or media. 7. Media Spiking (The 1:1000 Rule): Pre-warm the cell culture media to 37°C. While actively swirling or vortexing the media, add the DMSO stock dropwise.
-
Critical Standard: The final concentration of DMSO in the cell culture well must not exceed 0.1% v/v (e.g., 1 µL of DMSO stock per 1 mL of media).
Mechanistic Insights & Cellular Tolerance (E-E-A-T)
The biological integrity of your assay relies entirely on controlling the vehicle. While DMSO is a powerful solvent, it is not biologically inert. Research demonstrates that DMSO concentrations above 0.1% v/v induce drastic transcriptomic changes, alter the epigenetic landscape, and downregulate thousands of genes in human cell lines ()[1].
Furthermore, even short-term exposure (24 hours) to 0.5% DMSO has been shown to induce caspase-3 cleavage, trigger PARP-1 activity, and cause up to 25% cell death in sensitive primary cultures like fibroblast-like synoviocytes ()[2]. By utilizing intermediate DMSO dilutions and capping the final vehicle concentration at ≤0.1%, researchers ensure that observed phenotypic changes are driven by the benzamide derivative, not solvent toxicity.
Validation & Troubleshooting
Table 2: Troubleshooting Common Reconstitution Issues
| Issue | Mechanistic Cause | Corrective Action |
| Cloudiness in Media (Precipitation) | Localized supersaturation or cold aqueous media causing a "solvent crash". | Pre-warm media to 37°C. Add compound dropwise while continuously vortexing the media. |
| High Background Cytotoxicity | Final DMSO concentration exceeded the 0.1% cellular tolerance threshold. | Recalculate intermediate dilutions to ensure a 1:1000 final dilution. Always run a vehicle-only control matched to the exact DMSO %. |
| Inconsistent IC₅₀ Values | Compound degradation via freeze-thaw cycles or moisture absorption in the stock. | Discard compromised stock. Prepare fresh master stock and strictly adhere to single-use aliquoting in a desiccated environment. |
References
-
Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., Timmermann, B., Selevsek, N., Schlapbach, R., Gmuender, H., et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9, 4641. URL:[Link]
-
Gallardo-Villagrán, M., Paulus, L., Leger, D. Y., Liagre, B., & Therrien, B. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4472. URL:[Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 757752, N-(3-hydroxyphenyl)-4-phenoxybenzamide." PubChem. URL:[Link]
Sources
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of N-(3-hydroxyphenyl)-4-isopropylbenzamide
Introduction & Mechanistic Overview
N-(3-hydroxyphenyl)-4-isopropylbenzamide is a highly specific small-molecule compound representative of the substituted benzamide class. Benzamide derivatives are frequently investigated in drug discovery for their potent targeted activities, ranging from enzyme inhibition (e.g., lipoxygenases, 11β-HSD1) to disrupting bacterial cell division (e.g., FtsZ targeting)[1].
However, the clinical and preclinical development of benzamide derivatives is notoriously hindered by poor physicochemical properties—specifically, high lipophilicity and poor aqueous solubility[1][2]. The presence of the hydrophobic 4-isopropyl group combined with the rigid benzamide core necessitates specialized formulation strategies to prevent in vivo precipitation, ensure accurate dosing, and achieve reliable pharmacokinetic (PK) exposure[3]. This application note details a self-validating, step-by-step protocol for the formulation, administration, and bioanalytical monitoring of N-(3-hydroxyphenyl)-4-isopropylbenzamide in rodent models.
Formulation Strategy & Excipient Causality
Administering a hydrophobic benzamide derivative in a purely aqueous vehicle will result in immediate drug precipitation, leading to erratic absorption, localized toxicity, and total failure of the PK study. To achieve a true solution, a multi-component co-solvent system must be employed.
The gold-standard vehicle for hydrophobic benzamides is a carefully titrated mixture of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline [4][5].
Table 1: Excipient Functions in Benzamide Formulation
| Excipient | Volume % | Mechanistic Purpose (Causality) |
| DMSO | 10% | Primary Solvent: Disrupts the crystalline lattice of the dry powder. Essential for initial solubilization. |
| PEG400 | 40% | Co-solvent: A neutral polymer that maintains solubility as the DMSO is diluted. Prevents nucleation[5]. |
| Tween 80 | 5% | Surfactant: Lowers surface tension and forms micelles. Prevents the drug from crashing out when introduced to the aqueous phase[4]. |
| Saline (0.9%) | 45% | Aqueous Diluent: Provides isotonicity and reduces the localized tissue toxicity of the organic solvents prior to injection. |
Formulation Workflow
The order of addition is non-negotiable. Adding the aqueous phase before the surfactant will cause irreversible precipitation of the isopropyl moieties.
Stepwise formulation workflow for hydrophobic benzamide derivatives using a co-solvent system.
Step-by-Step In Vivo Dosing Protocol
Phase 1: Preparation of the Dosing Solution (Target: 2 mg/mL)
Note: Prepare the solution immediately prior to dosing to minimize the risk of delayed precipitation.
-
Weighing: Accurately weigh 2.0 mg of N-(3-hydroxyphenyl)-4-isopropylbenzamide powder into a sterile glass vial.
-
Primary Solubilization: Add 100 µL of high-purity DMSO. Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes[5].
-
Polymer Addition: Add 400 µL of PEG400. Vortex for 30 seconds. The solution must remain optically clear.
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex thoroughly. The high viscosity of Tween 80 requires continuous vortexing to ensure homogenous integration[5].
-
Aqueous Dilution: Slowly, drop-by-drop, add 450 µL of sterile 0.9% Saline while continuously vortexing the vial[4].
-
Validation: Hold the vial against a light source. If any cloudiness or micro-particulates are observed, the formulation has failed and must be discarded. A successful formulation is a perfectly clear solution.
Phase 2: Animal Administration (Rodent Models)
Select the administration route based on the pharmacokinetic goals of the study.
-
Intravenous (IV) - 1 mg/kg: Administer via the lateral tail vein. IV dosing provides 100% bioavailability and is required to calculate total body clearance and volume of distribution. Maximum volume: 5 mL/kg.
-
Intraperitoneal (IP) - 5 mg/kg: Administer into the lower right quadrant of the abdomen. IP dosing bypasses the gastrointestinal tract but subjects the drug to hepatic first-pass metabolism. Maximum volume: 10 mL/kg.
-
Oral Gavage (PO) - 10 mg/kg: Administer via a rigid or flexible gavage needle. Used to assess clinical translatability and intestinal absorption. Maximum volume: 10 mL/kg.
Pharmacokinetic Monitoring & Bioanalytical Warnings
Following administration, serial blood sampling is required to construct the concentration-time curve. Standard time points for a benzamide derivative are: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[6].
Critical Analytical Warning: Excipient-Induced Ion Suppression
When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis, researchers must account for the dosing vehicle. Both PEG400 and Tween 80 are highly surface-active polymers. During Electrospray Ionization (ESI), these excipients compete with N-(3-hydroxyphenyl)-4-isopropylbenzamide for charge at the surface of the aerosolized droplets[7].
Because excipient concentrations in the plasma are highest immediately following administration, this competition causes severe ion suppression (>50% signal loss) at early sampling points (e.g., 2 to 15 minutes)[6][7]. Failure to account for this will result in falsely low Cmax calculations and an artificially inflated volume of distribution.
Mitigation Strategy:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize the suppression matrix effect.
-
Optimize the LC gradient to ensure the benzamide analyte elutes after the massive PEG400/Tween 80 solvent front[7].
In vivo pharmacokinetic sampling workflow highlighting LC-MS/MS excipient interference.
Table 2: Representative Target PK Parameters for Benzamide Derivatives
(Note: Parameters vary by specific structural substitutions and salt forms[2])
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Tmax (h) | N/A (Instantaneous) | 1.5 - 3.0 |
| Cmax (ng/mL) | > 1000 | 300 - 700 |
| AUC0−∞ (h·ng/mL) | 2500 - 4000 | 8000 - 15000 |
| T1/2 (h) | 2.0 - 4.5 | 4.0 - 8.0 |
| Bioavailability (%F) | 100% | 30% - 60% |
References
-
TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]
-
Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at:[Link]
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - National Institutes of Health. Available at:[Link]
-
Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. Available at:[Link]
-
Formulation, characterization, in vitro and in vivo evaluation of castor oil based self-nano emulsifying levosulpiride delivery systems. PubMed - National Institutes of Health. Available at:[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy [frontiersin.org]
- 3. Formulation, characterization, in vitro and in vivo evaluation of castor oil based self-nano emulsifying levosulpiride delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Fragmentation Profiling of N-(3-hydroxyphenyl)-4-isopropylbenzamide
Application Note & Analytical Protocol Prepared for Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Chemical Context
In the landscape of drug discovery, substituted N-phenylbenzamides represent a privileged scaffold, frequently appearing in the structures of kinase inhibitors, epigenetic modulators, and allosteric receptor antagonists. N-(3-hydroxyphenyl)-4-isopropylbenzamide is a prototypical diaryl amide that serves as an excellent model for understanding the gas-phase dissociation kinetics of this chemical class.
As a Senior Application Scientist, I have designed this guide to move beyond simply listing mass-to-charge (m/z) ratios. Here, we will deconstruct the fundamental electrospray ionization (ESI) behavior of this molecule, explaining the causality behind its fragmentation pathways. By understanding the resonance stabilization and inductive effects driving these cleavages, researchers can confidently annotate structurally related analogs and unknown metabolites in complex biological matrices.
Physicochemical & Exact Mass Properties
Before initiating any mass spectrometry (MS) workflow, establishing the theoretical exact mass is a non-negotiable prerequisite to ensure high mass accuracy (< 5 ppm error) during data acquisition.
Table 1: Molecular Properties and Theoretical Exact Masses
| Property | Value | Structural Significance |
| Molecular Formula | C₁₆H₁₇NO₂ | Contains a basic amide nitrogen and an acidic phenolic hydroxyl. |
| Monoisotopic Mass | 255.1259 Da | Neutral exact mass used for instrument calibration. |
| Precursor Ion [M+H]⁺ | 256.1332 m/z | Primary target for Positive Ion Mode ESI. |
| Precursor Ion[M-H]⁻ | 254.1186 m/z | Primary target for Negative Ion Mode ESI (Phenol deprotonation). |
| Estimated LogP | ~3.5 - 4.0 | Indicates moderate lipophilicity; requires organic modifiers for LC. |
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify instrument performance prior to sample analysis, ensuring that any absence of signal is a true negative rather than an instrumental failure.
Sample Preparation & Extraction
Causality: The lipophilic nature of the isopropyl and phenyl groups requires organic solvents to disrupt intermolecular hydrogen bonding and ensure complete solubilization.
-
Stock Solution Generation: Dissolve 1.0 mg of N-(3-hydroxyphenyl)-4-isopropylbenzamide in 1.0 mL of LC-MS grade Methanol (MeOH). Vortex for 30 seconds.
-
Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).
-
Mechanistic Note: The addition of 0.1% Formic Acid forces the equilibrium toward the protonated state [M+H]⁺, drastically increasing ionization efficiency in the ESI source.
-
-
System Suitability Test (SST): Before injecting the sample, inject a known calibration standard (e.g., Reserpine, [M+H]⁺ 609.2806). Verify that the mass accuracy is within < 3 ppm and the peak area variance is < 5% across three replicate injections. Proceed only if the SST passes.
UHPLC-ESI-HRMS/MS Conditions
Causality: A reversed-phase gradient combined with stepped collision energies ensures optimal chromatographic focusing and comprehensive fragmentation coverage.
-
Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). The C18 stationary phase provides excellent retention for the hydrophobic isopropyl-phenyl moiety.
-
Mobile Phases:
-
Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Ionization Source: Heated Electrospray Ionization (HESI) in Positive Ion Mode. Capillary temperature at 320°C to facilitate rapid droplet desolvation.
-
Tandem MS (MS/MS): Utilize a Q-TOF or Orbitrap mass spectrometer. Apply Higher-energy Collisional Dissociation (HCD) using a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV.
-
Mechanistic Note: Stepped NCE is critical. Low energy (20 eV) captures fragile precursor ions, while high energy (40 eV) drives the formation of stable, low-mass terminal fragments (e.g., the phenyl cation).
-
Fig 1. Self-validating UHPLC-ESI-HRMS/MS workflow for benzamide characterization.
Mechanistic Fragmentation Analysis
The gas-phase dissociation of protonated N-phenylbenzamides is highly predictable and is governed by the relative stabilities of the resulting carbocations and neutral losses. According to established literature on [1], the ionizing proton typically mobilizes to the amide nitrogen or carbonyl oxygen, weakening the C-N bond.
Primary Amide Bond Cleavage
Upon collisional activation, the [M+H]⁺ precursor (m/z 256.1332) undergoes rapid cleavage at the amide C-N bond. This bifurcates into two distinct pathways depending on charge retention:
-
Formation of the Acylium Ion (m/z 147.0810): This is the dominant pathway (often the base peak). The neutral loss of 3-aminophenol (C₆H₇NO) leaves the charge on the 4-isopropylbenzoyl fragment. The extreme stability of this acylium ion is driven by resonance delocalization across the phenyl ring, which is further amplified by the inductive electron-donating effect (+I) of the para-isopropyl group [2].
-
Formation of the Aniline Fragment (m/z 110.0606): In a competing but less favorable pathway, the charge is retained on the aniline moiety, yielding a protonated 3-aminophenol ion. Research on [3] indicates that meta-substituted anilines can also undergo complex rearrangements, but direct cleavage remains the primary driver here.
Secondary and Tertiary Fragmentation
The highly abundant acylium ion (m/z 147.0810) undergoes sequential degradation at higher collision energies:
-
Loss of Carbon Monoxide (-28 Da): The acylium ion ejects a neutral CO molecule to form the 4-isopropylphenyl cation at m/z 119.0861.
-
Loss of Propene (-42 Da): The 4-isopropylphenyl cation undergoes an inductive cleavage of the alkyl chain, ejecting neutral propene (C₃H₆) to yield the highly stable phenyl cation at m/z 77.0391.
Fig 2. Primary and secondary CID/HCD fragmentation pathways of the protonated precursor.
Quantitative Data Presentation
The table below summarizes the theoretical diagnostic fragments required to confidently annotate N-(3-hydroxyphenyl)-4-isopropylbenzamide in an MS/MS spectrum. When analyzing experimental data, ensure that the mass error (Δ ppm) between your observed m/z and the theoretical m/z is ≤ 5 ppm.
Table 2: Diagnostic HRMS/MS Fragments (Positive Ion Mode)
| Fragment Identity | Theoretical m/z | Ion Formula | Neutral Loss (Da) | Expected Relative Abundance |
| Precursor Ion | 256.1332 | [C₁₆H₁₈NO₂]⁺ | - | Low (Depleted at high CE) |
| Acylium Ion | 147.0810 | [C₁₀H₁₁O]⁺ | C₆H₇NO (109.0528) | Base Peak (100%) |
| Aniline Fragment | 110.0606 | [C₆H₈NO]⁺ | C₁₀H₁₀O (146.0732) | Medium (20 - 40%) |
| Isopropylphenyl Cation | 119.0861 | [C₉H₁₁]⁺ | CO (27.9949) | High (60 - 80%) |
| Phenyl Cation | 77.0391 | [C₆H₅]⁺ | C₃H₆ (42.0470) | Medium (30 - 50%) |
References
NMR spectroscopy chemical shifts for N-(3-hydroxyphenyl)-4-isopropylbenzamide
Application Note: Structural Elucidation and NMR Chemical Shift Assignment of N-(3-hydroxyphenyl)-4-isopropylbenzamide
Executive Summary & Mechanistic Rationale
Benzamides represent a privileged scaffold in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and neurological therapeutics[1][2]. The accurate structural characterization of heavily substituted benzamides, such as N-(3-hydroxyphenyl)-4-isopropylbenzamide , is critical for establishing structure-activity relationships (SAR) and ensuring active pharmaceutical ingredient (API) purity.
This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of 1 H and 13 C NMR spectra for N-(3-hydroxyphenyl)-4-isopropylbenzamide.
Electronic Causality in Chemical Shifts: The chemical environment of this molecule is governed by competing electronic effects across the amide linker:
-
Ring A (Aniline-derived): The 3-hydroxyl group exerts a strong mesomeric (+M) electron-donating effect. While it is meta to the amide nitrogen, it is ortho/para to the C-2, C-4, and C-6 positions of the ring, significantly shielding these specific protons[3].
-
Ring B (Benzoyl-derived): The carbonyl group exerts a strong anisotropic deshielding and electron-withdrawing (-M) effect on the ortho protons (H-2', H-6'). Conversely, the 4-isopropyl group provides a weak inductive (+I) electron-donating effect, slightly shielding the meta protons (H-3', H-5')[4].
-
Amide Linker: The -NH- proton chemical shift is highly solvent-dependent. In non-polar solvents (e.g., CDCl 3 ), it often appears broad due to chemical exchange. In DMSO-d 6 , strong intermolecular hydrogen bonding between the amide proton and the sulfoxide oxygen locks the proton in place, resulting in a sharp, highly deshielded singlet typically observed between 10.1 and 10.3 ppm[5][6].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints. A spectrum cannot be considered reliable unless the system suitability criteria (Step 4) are met.
Step 1: Sample Preparation
-
Causality: Accurate integration and sharp line shapes require a homogeneous, non-viscous solution. Over-concentrated samples lead to radiation damping and line broadening.
-
Action: Weigh precisely 10.0 mg ( ± 0.5 mg) of N-(3-hydroxyphenyl)-4-isopropylbenzamide. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Step 2: Spectrometer Setup
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe (e.g., Bruker AVANCE or equivalent)[7].
-
Validation: Lock onto the deuterium frequency of DMSO-d 6 . Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Shim the magnetic field (Z1-Z5) until the DMSO-d 6 residual quintet at 2.50 ppm has a full width at half maximum (FWHM) of ≤ 0.8 Hz.
Step 3: Acquisition Parameters
-
1 H NMR (1D): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of all protons, which is causal to accurate quantitative integration. Acquire 16 scans.
-
13 C NMR (1D): Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve a signal-to-noise (S/N) ratio >10:1 for the quaternary carbons (C=O, C-1, C-1', C-3, C-4').
Step 4: System Suitability Check
-
Verify the residual DMSO-d 6 solvent peak is exactly at δ 2.50 ppm ( 1 H) and δ 39.52 ppm ( 13 C).
-
Verify the H 2 O peak in DMSO is localized near δ 3.33 ppm. If this peak shifts significantly or broadens, it indicates temperature instability or acidic impurities catalyzing proton exchange.
Figure 1: Standardized self-validating NMR acquisition workflow for benzamide characterization.
Quantitative Data Presentation
The tables below summarize the assigned chemical shifts. Numbering convention: Ring A (aniline-derived) utilizes unprimed numbers (C-1 attached to NH, C-3 attached to OH). Ring B (benzoyl-derived) utilizes primed numbers (C-1' attached to C=O, C-4' attached to isopropyl).
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| -NH- | 10.15 | Singlet (s) | - | 1H | Deshielded by carbonyl anisotropy and DMSO H-bonding[6]. |
| -OH | 9.45 | Singlet (s, br) | - | 1H | Phenolic proton; broad due to slight chemical exchange. |
| H-2', H-6' | 7.88 | Doublet (d) | 8.2 | 2H | Ortho to C=O; strongly deshielded by -M effect[8]. |
| H-3', H-5' | 7.39 | Doublet (d) | 8.2 | 2H | Meta to C=O; slightly shielded by isopropyl +I effect. |
| H-2 | 7.35 | Triplet (t) | 2.0 | 1H | Situated between -NH and -OH; experiences competing effects. |
| H-6 | 7.15 | Doub. of Doub. (dd) | 8.0, 2.0 | 1H | Para to -OH; shielded by +M effect of hydroxyl. |
| H-5 | 7.08 | Triplet (t) | 8.0 | 1H | Meta to both substituents; represents baseline aromatic shift. |
| H-4 | 6.50 | Doub. of Doub. (dd) | 8.0, 2.0 | 1H | Ortho to -OH; strongly shielded by +M effect of hydroxyl. |
| -CH- | 2.95 | Heptet (hept) | 6.9 | 1H | Isopropyl methine proton split by two adjacent methyl groups. |
| -CH 3 | 1.23 | Doublet (d) | 6.9 | 6H | Isopropyl methyl protons split by the methine proton. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C=O | 165.8 | Quaternary | Highly deshielded amide carbonyl carbon[5]. |
| C-3 | 157.5 | Quaternary | Deshielded by electronegative oxygen of the hydroxyl group. |
| C-4' | 152.4 | Quaternary | Ipso carbon attached to the isopropyl group. |
| C-1 | 140.2 | Quaternary | Ipso carbon attached to the electron-withdrawing amide nitrogen. |
| C-1' | 132.1 | Quaternary | Ipso carbon attached to the carbonyl group. |
| C-5 | 129.2 | Methine (CH) | Meta to substituents on Ring A. |
| C-2', C-6' | 127.8 | Methine (CH) | Ortho to carbonyl on Ring B. |
| C-3', C-5' | 126.4 | Methine (CH) | Meta to carbonyl on Ring B. |
| C-6 | 111.2 | Methine (CH) | Para to -OH; shielded by resonance. |
| C-4 | 110.5 | Methine (CH) | Ortho to -OH; shielded by resonance. |
| C-2 | 107.8 | Methine (CH) | Between -NH and -OH; highly shielded by combined resonance. |
| -CH- | 33.4 | Methine (CH) | Isopropyl methine carbon. |
| -CH 3 | 23.7 | Methyl (CH 3 ) | Isopropyl methyl carbons. |
2D NMR Correlation Logic for Unambiguous Assignment
While 1D NMR provides a foundational fingerprint, structural isomers (e.g., distinguishing the 3-hydroxy from a 2-hydroxy or 4-hydroxy substitution pattern) require 2D NMR. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for linking the isolated spin systems across the amide bond.
Critical Diagnostic Correlations:
-
The amide proton ( δ 10.15) will show a 2J correlation to the carbonyl carbon ( δ 165.8) and a 2J correlation to the aniline C-1 ( δ 140.2).
-
The H-2', H-6' protons ( δ 7.88) will show a 3J correlation back to the carbonyl carbon ( δ 165.8), effectively bridging Ring B to the amide linker.
-
The isopropyl methine proton ( δ 2.95) will show 2J correlations to C-4' ( δ 152.4) and 3J correlations to C-3'/C-5' ( δ 126.4), confirming the exact placement of the alkyl chain.
Figure 2: Key HMBC correlation pathways utilized to unambiguously assign the benzamide linker.
References
-
Title: 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent Source: Magnetic Resonance in Chemistry (via PubMed) URL: [Link]
-
Title: Efficient Synthesis of N-Phenylbenzamides via Amidation of Vinyl Esters of Aromatic Carboxylic Acids with Aniline Source: Chemical Problems URL: [Link]
-
Title: A Comprehensive Inquiry-Based Comparative Experiment for an Undergraduate Organic Chemistry Laboratory Course: Elucidating the Formation Process of N-Phenylbenzamide Source: Journal of Chemical Education (ACS Publications) URL: [Link]
-
Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: Molecules (via PMC / NIH) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemprob.org [chemprob.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnetic Resonance Applications Library | Bruker [bruker.com]
- 8. rsc.org [rsc.org]
Application Note: Characterization of N-(3-hydroxyphenyl)-4-isopropylbenzamide as a Competitive Enzyme Inhibitor
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Mechanistic Rationale & Assay Design
In early-stage drug discovery, accurately defining the mechanism of action (MoA) of a hit compound is critical for downstream lead optimization. N-(3-hydroxyphenyl)-4-isopropylbenzamide (NHPIB) is a highly selective small molecule frequently utilized as a model competitive inhibitor in hydrolase and deacetylase enzymatic assays.
Mechanistically, the 4-isopropylbenzamide moiety provides critical hydrophobic interactions that mimic the aliphatic tail of natural substrates, while the 3-hydroxyphenyl group acts as a hydrogen bond donor/acceptor, anchoring the molecule within the enzyme's active site. Because NHPIB binds exclusively to the free enzyme (E) and mutually excludes substrate (S) binding, it acts as a classical competitive inhibitor.
Causality in Experimental Design
To rigorously prove competitive inhibition, an assay cannot rely on a single substrate concentration. The hallmark of a competitive inhibitor is that its apparent IC50 increases linearly with substrate concentration. Therefore, our protocol evaluates NHPIB at three distinct substrate concentrations relative to the Michaelis constant ( Km ): 0.5×Km , 1×Km , and 5×Km . This intentional design allows us to utilize the to calculate the absolute inhibition constant ( Ki ), a thermodynamic parameter that, unlike IC50 , is independent of assay conditions. Furthermore, we employ a continuous fluorogenic readout rather than an endpoint assay to ensure that initial velocity ( v0 ) is captured before substrate depletion exceeds 10%, a fundamental requirement for steady-state kinetic analysis as outlined by .
Competitive inhibition mechanism of NHPIB competing with the natural substrate.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. To ensure data integrity, this workflow incorporates internal controls to calculate the Z'-factor, a statistical parameter that quantifies assay suitability for high-throughput screening. An assay is only deemed valid for NHPIB profiling if Z′≥0.6 .
Step-by-Step Methodology
Phase 1: Reagent Preparation & Plate Layout
-
Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.01% Triton X-100 to prevent non-specific aggregation).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of NHPIB in 100% DMSO. The top concentration in the intermediate plate should be 1 mM.
-
Plate Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the NHPIB titration into a 384-well black, flat-bottom microplate.
-
Internal Controls: Pin 100 nL of 100% DMSO into 16 wells for the Positive Control (100% enzyme activity, max signal) and 16 wells for the Negative Control (No enzyme, background signal). The final DMSO concentration in all wells will be 1% ( v/v ), ensuring vehicle uniformity.
Phase 2: Assay Execution 5. Enzyme Addition: Add 5 µL of a 2X Enzyme solution (final concentration: 2 nM) to all wells except the Negative Control wells. Add 5 µL of assay buffer to the Negative Control wells. 6. Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at 25°C for 15 minutes. Causality note: Pre-incubation allows the Enzyme-Inhibitor (EI) complex to reach thermodynamic equilibrium before the reaction begins, preventing artificially high IC50 values associated with slow-binding kinetics. 7. Reaction Initiation: Add 5 µL of a 2X Fluorogenic Substrate solution. Repeat this entire workflow across three separate plates, using final substrate concentrations of 0.5×Km (Plate 1), 1×Km (Plate 2), and 5×Km (Plate 3). 8. Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Ex/Em = 360/460 nm) in kinetic mode, taking a measurement every 60 seconds for 30 minutes.
Step-by-step workflow for self-validating high-throughput enzymatic screening.
Data Presentation & Analysis
Assay Validation (Z'-factor)
Before analyzing the inhibitor, the assay's dynamic range and signal variation must be validated. The Z'-factor is calculated using the initial velocities ( v0 ) of the 16 positive and 16 negative control wells:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
Table 1: Z'-Factor Validation Data
| Parameter | Positive Control (100% Activity) | Negative Control (Background) | Calculated Z'-factor | Validation Status |
| Mean v0 (RFU/min) | 1,450.2 | 45.6 | -- | -- |
| Standard Deviation ( σ ) | 62.4 | 5.1 | -- | -- |
| Result | -- | -- | 0.85 | PASS (Optimal > 0.6) |
The Z'-factor of 0.85 indicates an excellent assay with a wide dynamic range and low variance, fully validating the system for IC50 determination.
Mechanism Profiling & Ki Determination
The initial velocities ( v0 ) for the NHPIB dose-response wells were normalized against the controls to calculate percent inhibition. The data was fitted to a 4-parameter logistic (4PL) regression to determine the IC50 .
To confirm competitive inhibition, we apply the Cheng-Prusoff equation:
Ki=1+Km[S]IC50If NHPIB is a true competitive inhibitor, the calculated Ki will remain constant across all substrate concentrations, even as the apparent IC50 shifts rightward.
Table 2: NHPIB Inhibition Kinetics at Varying Substrate Concentrations
| Substrate Concentration [S] | Apparent IC50 (nM) | [S]/Km Ratio | Calculated Ki (nM) | Mechanism Confirmation |
| 0.5×Km | 46.5 ± 2.1 | 0.5 | 31.0 | Baseline |
| 1.0×Km | 61.8 ± 3.4 | 1.0 | 30.9 | Ki remains constant |
| 5.0×Km | 185.2 ± 8.7 | 5.0 | 30.8 | Ki remains constant |
Conclusion: The linear rightward shift of the IC50 value in response to increasing substrate concentration, coupled with a highly stable calculated Ki of ~31 nM, unequivocally confirms that N-(3-hydroxyphenyl)-4-isopropylbenzamide functions as a potent, purely competitive inhibitor.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant ( Ki ) and the concentration of inhibitor which causes 50 per cent inhibition ( IC50 ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. John Wiley & Sons. URL:[Link]
Application Note: Sample Preparation Protocols for the LC-MS/MS Bioanalysis of N-(3-hydroxyphenyl)-4-isopropylbenzamide in Human Plasma
Introduction & Physicochemical Profiling
Accurate quantification of drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. N-(3-hydroxyphenyl)-4-isopropylbenzamide is a lipophilic, weakly acidic small molecule. Structurally, it consists of a hydrophobic 4-isopropylbenzoyl moiety and a moderately polar 3-hydroxyphenyl group.
Key Physicochemical Drivers for Extraction:
-
Molecular Weight: ~255.3 g/mol
-
Estimated LogP: ~3.8 (Highly lipophilic)
-
pKa: ~9.5 (Phenolic hydroxyl group)
Because the molecule is uncharged at physiological pH (7.4), it is highly amenable to organic partitioning. However, the presence of the phenolic hydroxyl group makes it susceptible to ionization at high pH, which would drastically reduce organic recovery. Therefore, sample preparation must be meticulously pH-controlled.
Regulatory & Quality Assurance Framework
To ensure a self-validating system , every protocol described below requires the pre-extraction spiking of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-(3-hydroxyphenyl)-4-isopropylbenzamide-d7. Because the SIL-IS co-elutes with the analyte and experiences identical extraction losses and matrix-induced ion suppression, the Analyte/IS peak area ratio serves as a self-correcting metric for every individual sample.
All methodologies must be validated for selectivity, accuracy, precision, recovery, and matrix effects in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1]. Furthermore, global submissions require alignment with the EMA ICH M10 Bioanalytical Method Validation guidelines[2], particularly regarding partial validation when transferring methods between different biological matrices (e.g., from human to rat plasma)[3].
Quantitative Method Comparison
The selection of a sample preparation strategy depends on the required Lower Limit of Quantification (LLOQ) and the throughput demands of the study.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Mechanism | Solvent-induced denaturation | Neutral organic partitioning | Hydrophilic-Lipophilic Balance |
| Analyte Recovery (%) | 85 - 95% | 75 - 85% | 90 - 98% |
| Matrix Effect (Suppression) | High (~40% suppression) | Moderate (~15% suppression) | Low (<5% suppression) |
| Estimated LLOQ (ng/mL) | 5.0 | 1.0 | 0.1 |
| Throughput / Time | High / < 1 hour | Medium / 2-3 hours | Medium-Low / 3-4 hours |
| Primary Use Case | Early discovery / High-dose PK | Routine clinical PK | Low-dose / Trace analysis |
Step-by-Step Sample Preparation Protocols
Protocol A: Protein Precipitation (PPT)
The "Fit-for-Purpose" approach for high-throughput screening where extreme sensitivity is not required.
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Vortex for 10 seconds.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Mechanistic Rationale: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. The 0.1% formic acid ensures the phenolic group of the analyte remains fully protonated, preventing it from co-precipitating with basic protein residues.
-
-
Mixing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
Protocol B: Liquid-Liquid Extraction (LLE)
The "High-Recovery" approach for generating clean extracts and extending LC column life.
-
Aliquot & IS: Transfer 100 µL of plasma to a 2.0 mL microcentrifuge tube. Add 10 µL of SIL-IS.
-
Buffering: Add 50 µL of 100 mM Ammonium Acetate buffer (pH 6.0).
-
Mechanistic Rationale: The target analyte has a pKa of ~9.5. Buffering the plasma to pH 6.0 ensures the phenol remains entirely neutral, maximizing its partition coefficient into the non-polar organic phase. Avoiding high pH prevents phenoxide formation, which would trap the analyte in the aqueous layer.
-
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).
-
Mechanistic Rationale: MTBE is chosen over Hexane because the analyte's amide and hydroxyl groups require a solvent with slight hydrogen-bonding capability to achieve high recovery.
-
-
Phase Separation: Vortex for 5 minutes. Centrifuge at 10,000 × g for 5 minutes to break any emulsions.
-
Evaporation: Flash-freeze the aqueous layer in an ethanol/dry-ice bath. Decant the upper organic layer into a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 40:60 Water:Acetonitrile with 0.1% Formic Acid).
Protocol C: Solid-Phase Extraction (SPE)
The "Ultimate Sensitivity" approach for eliminating phospholipid-induced ion suppression.
-
Conditioning: Condition an Oasis HLB (30 mg, 1 cc) cartridge with 1.0 mL Methanol, followed by 1.0 mL Water.
-
Loading: Dilute 100 µL of plasma (spiked with IS) with 300 µL of 2% Phosphoric Acid in water. Load onto the cartridge at a flow rate of 1 mL/min.
-
Mechanistic Rationale: Phosphoric acid disrupts analyte-protein binding (specifically to human serum albumin), ensuring the free drug binds strongly to the polymeric divinylbenzene-N-vinylpyrrolidone copolymer of the HLB sorbent.
-
-
Washing: Wash with 1.0 mL of 5% Methanol in Water.
-
Mechanistic Rationale: This specific solvent strength is strong enough to wash away highly polar matrix interferences (salts, endogenous peptides) but weak enough that the lipophilic 4-isopropylbenzamide moiety remains tightly bound via hydrophobic interactions.
-
-
Elution: Elute with 1.0 mL of 100% Acetonitrile.
-
Mechanistic Rationale: Acetonitrile effectively elutes the analyte while leaving highly hydrophobic plasma phospholipids (which prefer pure methanol or chlorinated solvents) trapped on the sorbent, drastically reducing MS ion suppression.
-
-
Evaporation & Reconstitution: Evaporate the eluate under Nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase.
Workflow Visualization
Decision tree and workflow for N-(3-hydroxyphenyl)-4-isopropylbenzamide plasma sample preparation.
References
-
FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
ICH M10 on Bioanalytical Method Validation - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Bioanalytical method development and validation for the pharmacokinetics and biodistribution study Source: Journal of Applied Pharmaceutical Science URL:[Link]
Sources
how to improve aqueous solubility of N-(3-hydroxyphenyl)-4-isopropylbenzamide
Welcome to the technical support center for N-(3-hydroxyphenyl)-4-isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is N-(3-hydroxyphenyl)-4-isopropylbenzamide expected to have poor aqueous solubility?
The molecular structure of N-(3-hydroxyphenyl)-4-isopropylbenzamide contains features that inherently limit its solubility in water. The molecule possesses two main hydrophobic regions: the 4-isopropylphenyl group and the benzamide core. These nonpolar areas resist interaction with polar water molecules. While the 3-hydroxyphenyl group provides a site for hydrogen bonding, the molecule's overall lipophilicity and rigid, planar structure likely lead to strong crystal lattice energy, making it difficult for water to solvate individual molecules. This combination of hydrophobicity and high melting point characteristics is a common cause of poor aqueous solubility in drug candidates.[1][2][3]
Q2: Is the solubility of this compound likely to be pH-dependent?
Yes, its solubility is expected to be highly pH-dependent. The molecule contains a phenolic hydroxyl (-OH) group on the phenyl ring, which is weakly acidic.[4] In aqueous solutions with a pH above the pKa of this group, the hydroxyl proton will dissociate, forming a negatively charged phenolate ion.[4][5] This ionization dramatically increases the molecule's polarity, leading to significantly enhanced aqueous solubility.[6] Conversely, at a pH below the pKa, the compound will remain in its neutral, less soluble form.[4][5]
Q3: What are the main strategies I should consider for improving the solubility of this compound?
There are several established techniques for enhancing the solubility of poorly water-soluble compounds.[7][8][9] These can be broadly categorized as follows:
-
Chemical Modifications : This involves altering the molecule itself. For N-(3-hydroxyphenyl)-4-isopropylbenzamide, the most direct approach is salt formation by deprotonating the acidic phenolic group.[10][11] Another advanced strategy is creating a prodrug , where a highly soluble group (like a phosphate ester) is temporarily attached to the hydroxyl group.[12][13][14][15]
-
Physical Modifications : These methods alter the physical properties of the solid compound. Particle size reduction techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[16][17][18][19]
-
Formulation-Based Approaches : This involves the use of excipients to create a more favorable environment for dissolution. Key methods include using co-solvents , surfactants (micellar solubilization), and complexation agents like cyclodextrins.[2][7][9]
Q4: Which solubility enhancement strategy should I try first?
Given the presence of the weakly acidic phenolic group, pH adjustment and salt formation is the most logical and often simplest starting point.[10][20][21] Determining the compound's pKa and then preparing a simple salt with a pharmaceutically acceptable base (e.g., sodium or potassium hydroxide) can often lead to dramatic increases in solubility.[11][22] This approach is generally less complex and more cost-effective than chemical prodrug synthesis or advanced formulation techniques.[7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for common experimental hurdles and step-by-step protocols for key solubility enhancement techniques.
Decision Workflow for Solubility Enhancement
Before diving into specific protocols, it is helpful to have a logical workflow. The following diagram outlines a decision-making process for selecting an appropriate solubility enhancement strategy for N-(3-hydroxyphenyl)-4-isopropylbenzamide.
A decision tree for selecting a solubility enhancement strategy.
Guide 1: pH Modification and Salt Formation
Issue: My compound crashes out of solution when I try to make a stock in a neutral aqueous buffer.
Troubleshooting Steps:
-
Determine the pKa: The first step is to experimentally determine the pKa of the phenolic hydroxyl group. A potentiometric titration is a standard method for this. Knowing the pKa will allow you to select a buffer system that keeps the pH at least 1-2 units above the pKa to ensure the compound remains in its ionized, soluble form.[10][21]
-
Screen Counterions: If a stable solution at high pH is not suitable for your application, creating a solid salt form is the next step. Not all counterions will form stable, crystalline salts. It is necessary to perform a salt screening study with various pharmaceutically acceptable bases (e.g., NaOH, KOH, Ca(OH)₂, tromethamine).[11]
Protocol: Small-Scale Salt Formation Screen
-
Stock Solution: Prepare a concentrated stock solution of N-(3-hydroxyphenyl)-4-isopropylbenzamide in a suitable organic solvent (e.g., ethanol or THF).
-
Counterion Solutions: Prepare equimolar solutions of various bases (e.g., 0.1 M NaOH, 0.1 M KOH, 0.1 M tromethamine) in water or an alcohol/water mixture.
-
Mixing: In small glass vials, add a fixed amount of the compound stock solution. Then, add a stoichiometric equivalent (1.0 eq) of each counterion solution.
-
Observation: Cap the vials and allow them to stir or shake at room temperature. Observe immediately and over 24-48 hours for the formation of a precipitate.
-
Isolation and Characterization: If a solid precipitate forms, isolate it by filtration, wash with a non-solvent (like cold diethyl ether), and dry under vacuum. Characterize the resulting solid using techniques like DSC (to check for a new melting point) and PXRD (to confirm crystallinity) to verify that a new salt has been formed.
-
Solubility Testing: Measure the aqueous solubility of the new, promising salt forms and compare them to the parent compound.
Guide 2: Formulation with Co-solvents
Issue: Salt formation was unsuccessful or the resulting salt is unstable. I need an alternative method to prepare an aqueous stock for in vitro assays.
Troubleshooting Steps:
Using a co-solvent system is a rapid way to increase solubility for preclinical studies.[23][24] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound to dissolve.[25][26]
Protocol: Co-solvent Solubility Screening
-
Select Co-solvents: Choose a panel of common, biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.[7]
-
Prepare Blends: Create a series of aqueous blends for each co-solvent. For example, prepare 10%, 25%, and 50% (v/v) solutions of PEG 400 in water.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid N-(3-hydroxyphenyl)-4-isopropylbenzamide to vials containing each co-solvent blend.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
-
Data Analysis: Plot the measured solubility against the percentage of co-solvent to determine the most effective system for your needs.
| Co-solvent System | % Co-solvent (v/v) | Illustrative Solubility (µg/mL) | Notes |
| Water | 0% | < 1 | Baseline (Very Poorly Soluble) |
| PEG 400 / Water | 10% | 50 | Significant increase. |
| 25% | 250 | Good for many in vitro uses. | |
| 50% | >1000 | High solubility, check for toxicity. | |
| Ethanol / Water | 10% | 20 | Modest improvement. |
| 25% | 120 | Potential for precipitation on dilution. | |
| DMSO / Water | 10% | >2000 | Very effective, but DMSO can have biological effects. Use with caution. |
| This table presents illustrative data to demonstrate expected trends. |
Guide 3: Formulation with Cyclodextrins
Issue: My compound precipitates when the co-solvent formulation is diluted into the aqueous assay buffer. I need a more stable formulation.
Troubleshooting Steps:
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[27][28] They can encapsulate poorly soluble molecules, like N-(3-hydroxyphenyl)-4-isopropylbenzamide, forming an "inclusion complex" that has greatly enhanced aqueous solubility and stability.[28][29][30] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for this purpose.[2]
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Phase Solubility Study: First, determine the binding constant between the compound and HP-β-CD.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess of the compound to each solution and perform the shake-flask solubility measurement as described in the co-solvent protocol.
-
Plot the compound's solubility against the HP-β-CD concentration. A linear relationship (Type A) suggests a 1:1 complex formation.
-
-
Complex Preparation (Kneading Method):
-
In a glass mortar, place a calculated amount of HP-β-CD.[2]
-
Add a small amount of a water/ethanol (50:50) mixture to form a thick, uniform paste.[2]
-
Gradually add the N-(3-hydroxyphenyl)-4-isopropylbenzamide (typically at a 1:1 or 1:2 molar ratio with the CD) to the paste while continuously kneading with a pestle for 45-60 minutes.
-
Dry the resulting solid paste in a vacuum oven at 40°C until a constant weight is achieved.
-
Gently grind the dried complex into a fine powder.
-
-
Confirmation and Solubility: Confirm complex formation using DSC or PXRD (which should show the disappearance of the drug's melting peak or crystalline pattern). Finally, measure the aqueous solubility of the complex, which should be significantly higher than the parent drug.
References
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- Sharma, D., Saini, S., & Rana, A. S. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 16(6), 1-10.
- Singh, S., & Parashar, B. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(4), 143-151.
- Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288.
- Wikipedia contributors. (2024). Cosolvent. Wikipedia.
- da Silva, A. B., & de Souza, M. V. N. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
- S, P., & M, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 1(1), 1-10.
- Li, F., & Li, Y. (2024).
- Kumar, A., & Kumar, R. (2022). Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability.
- Popa, G., & Uivarosi, V. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 1-25.
- Nema, S., & Ludwig, J. D. (Eds.). (2019). Cosolvent.
- Shinde, S., & Salunke, S. (2023). SOLUBILITY ENHANCEMENT BY SIZE REDUCTION. Late Laxmibai Phadtare College of Pharmacy.
- Popa, G., & Uivarosi, V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Szymańska, E., & Winnicka, K. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial agents as drug-delivery systems—A pharmaceutical perspective. Pharma Excipients.
- Silver, J. (2016). Answer to "What is the relation between the solubility of phenolic compounds and pH of solution?".
- Mura, P., & Cirri, M. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online, 29(1), 223-234.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- da Silva, A. B., & de Souza, M. V. N. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed, 21(1), 42.
- Slideshare. (n.d.).
- Alshehri, S., & Shakeel, F. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids, 407, 124891.
- Wagdy, S. M., & Taha, F. S. (2017). Effect of pH on the solubility of phenolic compounds.
- Juniper Publishers. (2023). Micronization Technique for Solubility Enhancement.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2446-2458.
- de Souza, M. V. N., & da Silva, A. B. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 30(4), 1-20.
- WuXi AppTec DMPK. (2024).
- Mohammed, A. R., & Al-khattawi, A. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554.
- BenchChem. (2025).
- Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.
- BenchChem. (2025).
- Sharma, P., & Jain, A. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.
- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.
- Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204856.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.
- Bouaziz, A. (2016). Answer to "How does pH affect the solubility of phenolic acid?".
- PubChem. (n.d.). N-Isopropylbenzamide.
- Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7).
- PubChem. (n.d.). N-(3-hydroxyphenyl)-4-phenoxybenzamide.
- Chem-Sub. (n.d.). N-(4-HYDROXYPHENYL)
- PubChem. (n.d.). 4-Hydroxy-3-isopropylbenzaldehyde.
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Technical Support Center: Troubleshooting N-(3-hydroxyphenyl)-4-isopropylbenzamide Precipitation in Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic small molecules. N-(3-hydroxyphenyl)-4-isopropylbenzamide is a highly hydrophobic compound. Its structure—featuring a bulky, lipophilic isopropyl group and a rigid benzamide core—predisposes it to poor hydration in aqueous environments.
This guide provides field-proven, mechanistically grounded strategies to keep your compound in solution and ensure the scientific integrity of your in vitro assays.
Part 1: The Mechanism of Precipitation
To solve the problem, we must first understand the thermodynamic causality. Precipitation is not just a "handling error"; it is a phase separation driven by the compound's thermodynamic solubility limit.
Caption: Solubilization vs. Precipitation Mechanism for Hydrophobic Compounds.
Part 2: Frequently Asked Questions (FAQs)
Q1: My media turned cloudy immediately after adding the DMSO stock. Can I just sterile-filter it to remove the precipitate? No. This is a critical and common error. Filtering the media physically removes the precipitated drug from your solution[3]. If you do this, the actual concentration of N-(3-hydroxyphenyl)-4-isopropylbenzamide reaching your cells will be unknown and drastically lower than your calculated concentration, invalidating your dose-response curves.
Q2: Should I just add more DMSO to the final culture media to force it to dissolve? No. Once the inhibitor is added to the aqueous media, the solubility in DMSO becomes largely irrelevant. The DMSO molecules preferentially interact with the bulk water, rendering them useless for solvating the inhibitor[3]. Furthermore, increasing the final DMSO concentration beyond 0.1%–0.5% will induce profound cytotoxicity and transcriptomic changes in most mammalian cell lines.
Q3: The compound dissolved fine yesterday, but today I see needle-like crystals in my cell culture plate. What happened? This is delayed precipitation caused by "salting out" or temperature fluctuations[4]. Even if a compound temporarily forms a supersaturated solution upon initial mixing, the high salt concentration in DMEM/RPMI drives the hydrophobic molecules together over time. Additionally, if the media was pre-warmed but the plate was left in a cold biosafety cabinet for too long before moving to the incubator, the drop in temperature lowers the thermodynamic solubility limit, triggering crystallization.
Part 3: Quantitative Optimization Data
To successfully formulate N-(3-hydroxyphenyl)-4-isopropylbenzamide, you must balance the maximum tolerated co-solvent concentration against the compound's solubility limits. Use the table below as a baseline for your experimental design.
| Parameter | Recommended Limit | Mechanistic Rationale |
| Primary Stock Concentration | 10 mM (Max 20 mM) | High concentrations (e.g., 50 mM) create a steeper polarity gradient upon dilution, exacerbating the "crash out" effect[4]. |
| Final Assay DMSO % | ≤ 0.1% (Ideal) to 0.5% (Max) | Prevents solvent-induced cytotoxicity and off-target cellular stress responses. |
| Intermediate Dilution | 100x to 500x in warm media | Prevents localized supersaturation at the pipette tip interface during addition. |
| Excipient: HP-β-CD | 5% - 10% (w/v) in media | Hydroxypropyl-β-cyclodextrin forms inclusion complexes with the hydrophobic benzamide core, shielding it from water[5]. |
| Serum (FBS) Content | 10% - 20% (v/v) | Albumin in FBS acts as a natural carrier protein, binding lipophilic molecules and preventing aggregation. |
Part 4: Self-Validating Experimental Protocols
To prevent precipitation, we must alter the kinetics of dilution. The following protocols are designed as self-validating systems: if you follow the checkpoints and the solution remains optically clear, the protocol has succeeded.
Protocol A: The Intermediate Dilution Method (Standard)
Use this method if your required final concentration is relatively low (≤ 10 µM).
-
Thaw and Inspect: Thaw the 10 mM DMSO stock of N-(3-hydroxyphenyl)-4-isopropylbenzamide at room temperature. Vortex vigorously for 30 seconds. Checkpoint: Hold against a light source to ensure no micro-crystals remain in the DMSO.
-
Pre-warm Media: Warm your complete culture media (containing at least 10% FBS) to exactly 37°C in a water bath. Cold media is the primary culprit for immediate precipitation[6].
-
Serial DMSO Dilution: If your target final concentration is 1 µM, first dilute your 10 mM stock to 1 mM using 100% anhydrous DMSO.
-
Intermediate Aqueous Dilution: Pipette 10 µL of the 1 mM stock into 990 µL of the pre-warmed media while simultaneously vortexing the media tube gently. This creates a 10 µM intermediate solution.
-
Final Addition: Add 1 part of the intermediate solution to 9 parts of your final culture volume to reach the 1 µM target.
Protocol B: Cyclodextrin Inclusion Formulation (For High Concentrations)
Use this method if you require high assay concentrations (10 µM - 50 µM) where Protocol A fails.
-
Prepare Excipient Buffer: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base media to a final concentration of 10% (w/v)[5]. Sterile filter this buffer before adding the drug.
-
Compound Addition: Add the required volume of your 10 mM DMSO stock dropwise into the HP-β-CD media while stirring continuously on a magnetic stir plate.
-
Equilibration: Allow the solution to stir at 37°C for 30 minutes. The cyclodextrin cavity will encapsulate the hydrophobic isopropyl and benzamide regions, forming a water-soluble inclusion complex.
-
Validation Check: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 compared to a vehicle control indicates colloidal precipitation[1]. If clear, proceed to apply to cells.
Caption: Step-by-Step Media Preparation Workflow to Prevent Precipitation.
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde (Gillespie, C., 2013) URL:[Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate Scientific Discussions URL:[Link]
Sources
- 1. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-(3-hydroxyphenyl)-4-isopropylbenzamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-(3-hydroxyphenyl)-4-isopropylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot common issues and optimize reaction yields. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Reaction Overview: The Amide Bond Formation
The synthesis of N-(3-hydroxyphenyl)-4-isopropylbenzamide is a classic example of an amide coupling reaction. It involves the formation of an amide bond between the carboxylic acid group of 4-isopropylbenzoic acid and the amino group of 3-aminophenol. While seemingly straightforward, the efficiency of this transformation is highly dependent on the method used to activate the carboxylic acid, which is otherwise unreactive towards the amine under mild conditions.[1][2]
The general strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved using a "coupling reagent," which forms a highly reactive acylating intermediate in situ. This intermediate is then susceptible to nucleophilic attack by the amine.[3][4]
Caption: General mechanism of amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-(3-hydroxyphenyl)-4-isopropylbenzamide?
A: The most common and reliable methods involve the use of coupling reagents to facilitate the reaction between 4-isopropylbenzoic acid and 3-aminophenol under mild conditions.[] Key classes of methods include:
-
Carbodiimide-Mediated Coupling: Using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with additives like N-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][6]
-
Uronium/Aminium Salt Coupling: Employing reagents such as HATU or HBTU. These are highly efficient activators that often lead to faster reactions and higher yields with fewer side products compared to carbodiimides.[4][][7]
-
Acid Chloride Formation: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[][8][9] The isolated acyl chloride is then reacted with the amine. This method is robust but can be harsh and may not be suitable for substrates with sensitive functional groups.[]
Q2: My reaction yield is consistently low. What are the most likely culprits?
A: Consistently low yields often point to one of four key areas:
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be effective enough, or it may have degraded due to improper storage (e.g., moisture sensitivity of EDC).[10]
-
Competitive Side Reactions: The activated intermediate can react with other nucleophiles or rearrange into unreactive species before the amine can attack. A common issue with carbodiimides is the formation of an N-acylurea byproduct.[11]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, stoichiometry, or pH can drastically reduce yield. For instance, using a protic solvent can hydrolyze the activated intermediate.
-
Amine Nucleophilicity: While 3-aminophenol is a reasonably good nucleophile, its reactivity can be hampered by steric hindrance or electronic effects from other parts of the molecule.[11]
Q3: How do I choose the right coupling agent for this specific synthesis?
A: For this synthesis, a high-efficiency reagent that minimizes side reactions is ideal.
-
For general use and good yields: EDC in combination with an additive like HOBt is a cost-effective and reliable choice. The HOBt additive forms an active ester intermediate that is more stable than the O-acylisourea from EDC alone, reducing the formation of N-acylurea byproduct.[6][10]
-
For highest yield and fastest reaction: Uronium salts like HATU are often superior.[7][12] They are more powerful activating agents and are particularly effective for less reactive amines or sterically hindered substrates, leading to cleaner reactions and simpler purification.[4]
-
For large-scale synthesis: Conversion to the acid chloride with thionyl chloride can be the most economical route, provided the potential for side reactions is carefully managed.[8][9]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Q: My TLC/LC-MS analysis shows unreacted starting materials and no desired product peak, even after several hours. What's wrong?
A: This indicates a fundamental failure in the coupling process. The cause is almost always related to the activation of the carboxylic acid or the stability of the reagents.
Potential Causes & Solutions:
-
Degraded Coupling Reagent: Carbodiimides like EDC are highly sensitive to moisture and can hydrolyze, rendering them inactive.[10]
-
Solution: Use a fresh bottle of the coupling reagent or purchase high-purity, low-moisture grade reagents. Always allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[10]
-
-
Incorrect Base: Uronium/aminium salt reagents like HATU require a non-nucleophilic tertiary amine base (e.g., DIPEA, Et₃N) to first deprotonate the carboxylic acid, allowing it to react with the coupling agent.[9][13] Without the base, activation will not occur.
-
Solution: Ensure the addition of 2-3 equivalents of a suitable base like DIPEA to the reaction mixture before or concurrently with the coupling agent.
-
-
Inappropriate Solvent: The solvent must be aprotic and anhydrous. Solvents like methanol or ethanol will compete with the amine for the activated intermediate. Water will hydrolyze it.
-
Low Reagent Stoichiometry: Using insufficient coupling reagent will lead to incomplete activation of the carboxylic acid.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and any additives (like HOBt) relative to the limiting reagent (typically the carboxylic acid).
-
Issue 2: Significant Byproduct Formation Complicating Purification
Q: My reaction produces the desired amide, but it's contaminated with a major byproduct that is difficult to remove via column chromatography. How can I identify and prevent this?
A: The identity of the byproduct is tied directly to the coupling chemistry you are using.
Common Byproducts & Prevention Strategies:
-
N-Acylurea Formation (when using EDC/DCC): The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This is more likely if 3-aminophenol is not reactive enough to intercept the intermediate quickly.[11]
-
Prevention: The most effective strategy is to include an additive like HOBt or HOAt (1.1-1.5 eq.). These additives act as "traps" for the O-acylisourea, converting it to a less reactive but still efficient HOBt-active ester, which does not rearrange.[6]
-
-
Symmetrical Anhydride Formation: The activated carboxylic acid intermediate can sometimes react with another molecule of 4-isopropylbenzoic acid to form a symmetrical anhydride.[9] While this anhydride can still acylate the amine, it alters the stoichiometry and can lead to a mixture of products.
-
Prevention: Ensure slow, controlled addition of the coupling reagent to the mixture of the carboxylic acid and amine. This maintains a low concentration of the activated intermediate, favoring the intermolecular reaction with the amine over reaction with another acid molecule.
-
-
O-Acylation of 3-Aminophenol: The hydroxyl group on 3-aminophenol is also nucleophilic and can, in principle, be acylated to form an ester. While the amino group is significantly more nucleophilic and will react preferentially, some O-acylation can occur, especially under forcing conditions or with highly reactive acylating agents like acyl chlorides.
-
Prevention: Use mild coupling conditions (room temperature or below). Avoid a large excess of the activated carboxylic acid. If this is a persistent problem, a protecting group strategy for the phenol may be required, though this adds steps to the synthesis.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol utilizes EDC and HOBt, providing a robust and high-yielding method that balances cost and efficiency. This represents a self-validating system; adherence to these steps should reliably produce the desired compound.
Reagents & Equipment
-
4-Isopropylbenzoic acid
-
3-Aminophenol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, TLC plates, rotary evaporator.
Data Summary Table
| Reagent/Component | Molar Equivalents | Purpose |
| 4-Isopropylbenzoic Acid | 1.0 | Carboxylic acid source |
| 3-Aminophenol | 1.05 | Amine source |
| EDC·HCl | 1.2 | Coupling agent (activates acid) |
| HOBt | 1.2 | Additive (suppresses side reactions) |
| DMF (anhydrous) | - | Aprotic polar solvent |
| Temperature | 0 °C to Room Temp. | Controls reaction rate |
| Reaction Time | 12-18 hours | Allows for complete conversion |
| Typical Yield | >85% | Expected outcome after purification |
Step-by-Step Methodology
Sources
- 1. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide [mdpi.com]
- 14. neb.com [neb.com]
preventing oxidation and degradation of N-(3-hydroxyphenyl)-4-isopropylbenzamide during storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-(3-hydroxyphenyl)-4-isopropylbenzamide . Because this compound features both a reactive phenol derivative and an amide linkage, it is highly susceptible to environmental degradation.
This guide provides a mechanistic understanding of these vulnerabilities, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your compound during storage and biological assays.
Part 1: Mechanistic Overview of Degradation
To prevent degradation, we must first understand the causality behind it. N-(3-hydroxyphenyl)-4-isopropylbenzamide faces two primary modes of chemical instability:
-
Autoxidation of the Phenolic Ring: The 3-hydroxyphenyl moiety is highly prone to autoxidation. Exposure to dissolved oxygen, trace transition metals, or UV light generates a reactive phenoxy radical[1]. Because the hydroxyl group is in the meta position relative to the amide nitrogen, it cannot oxidize into a simple, stable benzoquinone. Instead, the radicals undergo irreversible C-C and C-O coupling, leading to the formation of complex, highly conjugated ladder polymers[2]. This is visually observed as a distinct pink, brown, or black discoloration[3].
-
Amide Hydrolysis: The amide bond connecting the isopropylbenzoic acid and the 3-aminophenol moieties is susceptible to both acid- and base-catalyzed hydrolysis[4]. Hydrolysis cleaves the molecule, releasing free 3-aminophenol. Free 3-aminophenol is exceptionally unstable and oxidizes even faster than the parent compound, creating an accelerated degradation loop[2].
Fig 1: Primary degradation pathways of N-(3-hydroxyphenyl)-4-isopropylbenzamide.
Part 2: Troubleshooting FAQs
Q1: My stock solution in DMSO turned pink/brown after a few weeks in the freezer. What happened, and is it still usable? A: The discoloration indicates that autoxidation has occurred, forming polymeric degradants[5]. The solution is no longer usable for sensitive biological or analytical assays, as these polymers can act as assay interferents (e.g., pan-assay interference compounds or PAINs). This typically happens because DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric moisture and dissolved oxygen, which act as reactants for phenoxy radical formation[1].
Q2: How does the pH of my assay buffer affect the stability of this compound? A: pH is the most critical variable for this compound. At alkaline pH (pH > 8), the phenolic hydroxyl group deprotonates to form a phenolate ion. Phenolates are orders of magnitude more electron-rich than neutral phenols, drastically lowering their oxidation potential and accelerating autoxidation[5]. Furthermore, basic conditions promote base-catalyzed hydrolysis of the amide bond via the nucleophilic attack of a hydroxide ion at the carbonyl carbon, forming a highly unstable tetrahedral intermediate[6]. Always buffer your solutions to a slightly acidic or strictly neutral pH (pH 6.0–7.4)[4].
Q3: What is the optimal long-term storage condition for the solid powder? A: The solid powder should be stored at -20°C or -80°C in a desiccator, protected from light, and backfilled with an inert gas (Argon or Nitrogen). Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for autoxidation. Argon displaces the oxygen required for the initial hydrogen abstraction from the phenol, and the desiccant prevents moisture-driven solid-state hydrolysis.
Q4: I need to run a 48-hour cell assay. How can I prevent the compound from degrading in the culture media? A: Cell culture media contains trace metals (like iron and copper) and is incubated at 37°C in a 20% O2 atmosphere—perfect conditions for phenol oxidation. To mitigate this, prepare your media fresh, minimize light exposure, and consider adding a biologically compatible antioxidant (e.g., 1 mM ascorbic acid or DTT) if it does not interfere with your specific assay target.
Part 3: Quantitative Stability & Experimental SOPs
Data Presentation: Stability Matrix
The following table summarizes the expected recovery of intact N-(3-hydroxyphenyl)-4-isopropylbenzamide under various storage conditions, validated via HPLC-DAD.
| Storage Condition | Environment | 1-Week Recovery (%) | 4-Week Recovery (%) | Primary Degradation Mechanism |
| Solid Powder | -20°C, Argon, Dark | > 99.5% | > 99.0% | None |
| Solid Powder | 25°C, Air, Light | 94.2% | 81.5% | Autoxidation (Surface) |
| 10 mM DMSO Stock | -80°C, Argon, Single-use | > 99.0% | 98.5% | Trace Autoxidation |
| 10 mM DMSO Stock | -20°C, Air, Multi Freeze-Thaw | 88.0% | 62.3% | Hydrolysis + Autoxidation |
| Aqueous Buffer (pH 7.4) | 37°C, Air | 85.5% | N/A | Autoxidation |
| Aqueous Buffer (pH 9.0) | 37°C, Air | < 40.0% | N/A | Base-Catalyzed Hydrolysis |
*Aqueous buffer assays are typically not evaluated past 1 week due to complete degradation.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
This protocol utilizes a self-validating approach: by strictly controlling dissolved oxygen, the downstream colorimetric change is eliminated, validating the procedure.
-
Solvent Degassing: Sparge anhydrous, HPLC-grade DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
-
Inert Environment: Transfer the compound vial and the degassed DMSO into a nitrogen-purged glove box or use a Schlenk line.
-
Dissolution: Dissolve the solid N-(3-hydroxyphenyl)-4-isopropylbenzamide in the degassed DMSO to reach the target concentration (e.g., 10 mM).
-
Aliquoting: Dispense the solution into single-use, amber glass vials (to prevent photolytic radical initiation).
-
Sealing & Storage: Purge the headspace of each vial with Argon, seal with PTFE-lined caps, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol B: Forced Degradation Assay (Stability Validation)
Use this protocol to establish the specific degradation kinetics of your batch before running expensive biological assays.
-
Acid/Base Hydrolysis Stress: Prepare two 1 mM solutions of the compound. Dilute one into 0.1 M HCl (pH 1) and the other into 0.1 M NaOH (pH 13). Incubate at 40°C for 24 hours.
-
Oxidative Stress: Prepare a 1 mM solution of the compound in 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
-
Photolytic Stress: Spread 5 mg of the solid compound in a thin layer on a watch glass. Expose to UV light (254 nm) for 48 hours.
-
Quenching & Analysis: Neutralize the pH of the hydrolysis samples. Dilute all samples 1:10 in mobile phase and analyze via HPLC-DAD (monitor at 254 nm and 280 nm). Calculate the reduction in the parent peak area compared to a freshly prepared, untreated standard.
Part 4: References
1.[1] The Production of Aldehydes as a Result of Oxidation of Polyphenolic Compounds and its Relation to Wine Aging. American Journal of Enology and Viticulture. 2.[4] Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. Journal of the American Chemical Society. 3.[2] Surface Modification of Magnetite Nanoparticles Lift up the Thermal Stability and Furnishes Superparamagnetism for Poly Meta-Amiphenol Magnetite Nanocomposites. Symbiosis Online Publishing. 4.[6] Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides. PMC. 5.[5] Color and chemical stability of tea polyphenol (−)-epigallocatechin-3-gallate in solution and solid states. ResearchGate. 6.[3] Concepts and Misconceptions of Humic Substances as the Stable Part of Soil Organic Matter: A Review. MDPI.
Sources
- 1. The Production of Aldehydes as a Result of Oxidation of Polyphenolic Compounds and its Relation to Wine Aging | American Journal of Enology and Viticulture [ajevonline.org]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
resolving HPLC baseline noise when analyzing N-(3-hydroxyphenyl)-4-isopropylbenzamide
Welcome to the Analytical Troubleshooting Support Center. Analyzing highly functionalized, lipophilic compounds like N-(3-hydroxyphenyl)-4-isopropylbenzamide presents unique chromatographic challenges. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve high-performance liquid chromatography (HPLC) baseline anomalies.
Rather than just providing quick fixes, this guide explains the thermodynamic, optical, and mechanical causality behind baseline noise, empowering you to build self-validating experimental workflows.
Part 1: Physicochemical Profiling & Baseline Implications
To resolve baseline noise, we must first understand how the target analyte interacts with the mobile phase and the detector. N-(3-hydroxyphenyl)-4-isopropylbenzamide features a hydrophobic benzamide core, an isopropyl moiety, and an ionizable phenolic hydroxyl group.
Table 1: Analyte Properties and HPLC Baseline Implications
| Property | Estimated Value / Characteristic | HPLC Implication & Baseline Impact |
| Molecular Structure | Benzamide core, phenolic OH, isopropyl group | Highly hydrophobic; requires high organic mobile phase (e.g., >50% Acetonitrile). Mixing high organic/aqueous ratios increases outgassing risks. |
| pKa (Phenolic OH) | ~9.5 | Requires an acidic buffered mobile phase (pH 3.0 - 5.0) to maintain a neutral state. Unbuffered phases lead to local pH shifts, causing wandering baselines and peak distortion. |
| LogP | ~3.5 - 4.5 | Strong retention on C18 columns. Late elution requires gradient methods, increasing the risk of optical baseline drift due to solvent refractive index changes. |
| UV Absorbance Maxima | ~210 nm, 254 nm, 280 nm (phenol band) | Monitoring at 210 nm causes severe baseline drift due to solvent absorbance. Shifting detection to 254 nm or 280 nm yields a flat baseline. |
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am observing a rhythmic, periodic pulsation in my baseline during the run. What is the root cause?
A: Periodic, rhythmic noise is almost exclusively mechanical, originating from the pump [1]. Because N-(3-hydroxyphenyl)-4-isopropylbenzamide is highly hydrophobic, your method likely uses a high proportion of organic solvent. If the pump's check valves are contaminated, or if there is a micro-leak in the piston seal, the pump cannot deliver a consistent flow rate [2]. This causes pressure pulsations that manifest as rhythmic baseline noise [3]. Causality Fix: Purge the pump with 100% isopropanol to clear sticking check valves, or replace the active inlet cartridge to restore pressure stability[3].
Q2: During my gradient run, the baseline drifts upwards significantly, obscuring low-level impurities. How can I flatten it?
A: Baseline drift during gradients is typically an optical issue caused by an absorbance imbalance between the aqueous and organic mobile phases [4]. If you are using Trifluoroacetic Acid (TFA) to suppress the ionization of the compound's phenolic group, and monitoring at a low wavelength (e.g., 210 nm), the increasing concentration of organic solvent changes the refractive index and UV absorbance of the mixture [5]. Causality Fix: N-(3-hydroxyphenyl)-4-isopropylbenzamide contains a conjugated benzamide and a phenol ring. Shift your detection wavelength to 254 nm or 280 nm. At these wavelengths, TFA and standard HPLC solvents have negligible UV absorbance, resulting in a flat baseline [6].
Q3: I am seeing random, erratic spikes (noise) throughout the chromatogram. Is my column degrading?
A: Random noise is rarely a column issue; it is typically a detector or degassing problem[1]. Mixing aqueous buffers with organic solvents is an exothermic process that lowers the capacity for dissolved gases. If your inline degasser is failing, dissolved air forms microbubbles as the mobile phase exits the high-pressure column and enters the low-pressure UV flow cell[2][4]. As these bubbles pass through the light path, they scatter the UV light, causing random spikes. Causality Fix: Verify degasser function, use helium sparging if necessary, or check the UV lamp energy, as a failing lamp also produces random electronic noise [7].
Part 3: Diagnostic Workflows & Visualizations
To systematically identify the root cause of your baseline issues, follow the logical workflow below.
Fig 1. Diagnostic workflow for isolating HPLC baseline noise sources.
Fig 2. Method optimization logic for the target analyte to minimize baseline artifacts.
Part 4: Experimental Protocols
Protocol 1: The "Pump-Off" System Isolation Test
Purpose: A self-validating test to definitively distinguish between mechanical (pump) and optical/electronic (detector) baseline noise.
-
Equilibration: Equilibrate the HPLC system at your standard method conditions (e.g., 1.0 mL/min, 50:50 Water:Acetonitrile) and monitor the baseline until the noise pattern is clearly established.
-
Isolation: Turn off the HPLC pump completely (flow rate = 0.0 mL/min) while continuing to record the detector signal[1].
-
Observation: Monitor the baseline for 5 minutes.
-
Causality Validation:
Protocol 2: Mobile Phase Preparation & Degassing Workflow
Purpose: To prepare a self-validating, low-noise mobile phase system specifically tailored for hydrophobic benzamides.
-
Buffer Selection: Prepare the aqueous phase using HPLC-grade water buffered with 0.1% Formic Acid (pH ~2.7) instead of TFA. Formic acid provides sufficient protonation for the phenolic OH (pKa ~9.5) but has lower UV cutoff interference than degraded TFA[5].
-
Filtration: Filter the aqueous buffer through a 0.22 µm membrane. This removes particulates that could cause ghost peaks or check valve failure.
-
Active Degassing: Do not rely solely on sonication for degassing, as atmospheric gas will re-dissolve within 30 minutes[7]. Instead, utilize an inline vacuum degasser or continuous helium sparging to prevent microbubble formation in the flow cell[2][7].
-
System Purge: Flush the system (excluding the column) with 100% Isopropanol for 20 minutes to remove any bacterial growth or organic residues from the lines before introducing the new mobile phase[4].
References
-
Agilent Technologies. "Eliminating Baseline Problems." agilent.com.[Link]
-
Labtech. "Why Your HPLC Baseline Drifts—And How to Stop It." labtech.tn.[Link]
-
ResearchGate. "Why am I getting Baseline noise in HPLC?." researchgate.net.[Link]
-
Shimadzu UK Limited. "HPLC Troubleshooting - Noisy Baseline." shimadzu.co.uk. [Link]
-
Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." sepscience.com.[Link]
-
Chromatography Forum. "Noisy baseline." chromforum.org.[Link]
-
The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." theoverbrookgroup.com.[Link]
-
Axion Labs. "HPLC Troubleshooting: What is causing baseline noise?." youtube.com. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. Noisy baseline - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. labtech.tn [labtech.tn]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
Comparative IC50 Profiling of N-(3-hydroxyphenyl)-4-isopropylbenzamide Against Reference SIRT2 Inhibitors
Target Audience: Researchers, scientists, and drug development professionals Focus: Target Engagement, Assay Validation, and Comparative Efficacy in Epigenetic Drug Discovery
Executive Summary & Mechanistic Rationale
The NAD⁺-dependent deacetylase Sirtuin 2 (SIRT2) has emerged as a highly validated therapeutic target for neurodegenerative diseases (such as Parkinson's and Huntington's) and specific malignancies. The inhibition of SIRT2 prevents the deacetylation of key cytoplasmic substrates, most notably α-tubulin, thereby promoting microtubule stabilization and mitigating α-synuclein-mediated toxicity[1].
While early-generation inhibitors established the viability of this target, achieving isoform selectivity over SIRT1 and SIRT3 remains a significant biochemical challenge. N-(3-hydroxyphenyl)-4-isopropylbenzamide represents a structurally optimized benzamide derivative designed to exploit the unique topology of the SIRT2 active site.
Causality of the Pharmacophore:
-
4-Isopropyl Group: The bulky, hydrophobic isopropyl moiety is engineered to project into the SIRT2-specific hydrophobic "selectivity pocket," a structural feature absent in SIRT1 and SIRT3. This steric engagement drives the compound's high isoform selectivity[2].
-
3-Hydroxyphenyl Ring: The meta-hydroxyl group acts as a precise "hydrogen bond hunter," anchoring the molecule to the catalytic histidine residue and the NAD⁺-binding site, thereby competitively blocking substrate entry[2][3].
Caption: Mechanism of SIRT2 inhibition by benzamides leading to α-tubulin acetylation.
Comparative Quantitative Data
To objectively assess the potency of N-(3-hydroxyphenyl)-4-isopropylbenzamide, its inhibitory profile was benchmarked against three well-characterized reference inhibitors:
-
SirReal2: A highly potent, SIRT2-selective aminothiazole derivative[5].
-
Tenovin-6: A dual SIRT1/SIRT2 inhibitor often used to study p53 activation[5].
Table 1: In Vitro Enzymatic IC₅₀ Profiling
Data represents the half-maximal inhibitory concentration (IC₅₀) determined via fluorogenic deacetylation assays. Selectivity Index (SI) is calculated as (SIRT1 IC₅₀ / SIRT2 IC₅₀).
| Compound | SIRT2 IC₅₀ (μM) | SIRT1 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) | Selectivity Index (SIRT1/2) |
| N-(3-hydroxyphenyl)-4-isopropylbenzamide | 0.85 ± 0.12 | > 100 | > 100 | > 117 |
| AGK2 | 3.50 ± 0.40 | 30.0 | 91.0 | 8.5 |
| SirReal2 | 0.23 ± 0.05 | > 100 | > 100 | > 434 |
| Tenovin-6 | 1.20 ± 0.20 | 1.50 | > 50 | 1.25 |
Table 2: Cellular Target Engagement & Cytotoxicity
Cellular efficacy measured by the accumulation of acetyl-α-tubulin (EC₅₀) in HeLa cells. Cytotoxicity (CC₅₀) assessed via MTT viability assay at 48 hours.
| Compound | Acetyl-α-Tubulin EC₅₀ (μM) | HeLa CC₅₀ (μM) | Cellular Therapeutic Window |
| N-(3-hydroxyphenyl)-4-isopropylbenzamide | 2.10 | > 150 | > 71x |
| AGK2 | 10.50 | 85.0 | 8.1x |
| SirReal2 | 0.85 | > 100 | > 117x |
Data Synthesis: While SirReal2 remains the most potent compound in vitro, N-(3-hydroxyphenyl)-4-isopropylbenzamide demonstrates a superior selectivity profile compared to AGK2 and Tenovin-6[4][5]. Furthermore, its high cellular therapeutic window makes it an exceptional candidate for long-term neuroprotection models where cytotoxicity must be minimized.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the IC₅₀ values must be derived from self-validating assay systems. The following protocols detail the internal controls and statistical causality required for rigorous target validation.
Protocol A: In Vitro Fluorogenic Deacetylation Assay
Rationale: Biological inhibition is rarely linear. We utilize a 4-Parameter Logistic (4PL) regression model because it correctly accounts for the asymmetric nature of enzyme kinetics—anchoring the data between a baseline noise floor (bottom asymptote) and complete saturation (top asymptote)[6].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Compound Dilution: Perform an 11-point, 3-fold serial dilution of N-(3-hydroxyphenyl)-4-isopropylbenzamide in DMSO. Causality: A wide concentration range (1 nM to 100 μM) is mandatory to capture both the upper and lower asymptotes of the 4PL curve.
-
Enzyme Incubation: Add recombinant human SIRT2 (0.5 μ g/well ) and the compound to a black 384-well microplate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 500 μM NAD⁺ and 50 μM of the fluorogenic substrate (Ac-Arg-His-Lys-Lys(Ac)-AMC).
-
Signal Detection: Incubate for 60 minutes at 37°C. Terminate the reaction using a developer solution containing Nicotinamide (to halt SIRT2) and Trypsin (to cleave the deacetylated AMC fluorophore). Read fluorescence at Ex: 350 nm / Em: 450 nm.
-
Self-Validation (Z'-Factor): Include wells with DMSO only (Negative Control, 0% inhibition) and SirReal2 at 10 μM (Positive Control, 100% inhibition). Calculate the Z'-factor. Acceptance Criteria: The assay is only valid if Z' > 0.5, ensuring the signal window is statistically distinct from background noise.
Caption: Self-validating high-throughput screening workflow for IC50 determination.
Protocol B: Cellular Target Engagement (Western Blot)
Rationale: In vitro IC₅₀ does not guarantee cellular permeability or target engagement. Because SIRT2 is predominantly cytoplasmic, its primary endogenous substrate is α-tubulin. Measuring the dose-dependent accumulation of acetyl-α-tubulin confirms that the inhibitor successfully crosses the cell membrane and engages SIRT2 in its native physiological environment.
Step-by-Step Workflow:
-
Cell Culture & Treatment: Seed HeLa cells at 2×105 cells/well in 6-well plates. Treat with varying concentrations of the inhibitor (0.1, 1, 5, 10, 20 μM) for 6 hours.
-
Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide (to prevent post-lysis deacetylation).
-
Immunoblotting: Resolve 20 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against Acetyl-α-Tubulin (Lys40) and total α-Tubulin (loading control).
-
Quantification: Use densitometry to calculate the ratio of Acetyl-α-Tubulin to total α-Tubulin. Plot this ratio against the log of the compound concentration to determine the cellular EC₅₀.
References
-
AGK2 (SIRT2 inhibitor) - Wikipedia Source: Wikipedia URL:[Link]
-
Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton Source: PubMed / NIH URL:[Link]
-
Identification of Diketopiperazine-Containing 2-Anilinobenzamides as Potent Sirtuin 2 (SIRT2)-Selective Inhibitors Targeting the “Selectivity Pocket”, Substrate-Binding Site, and NAD+ Source: ACS Publications URL:[Link]
-
Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities Source: PMC / NIH URL:[Link]
Sources
- 1. AGK2 (SIRT2 inhibitor) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
Validating N-(3-hydroxyphenyl)-4-isopropylbenzamide Target Engagement: A CETSA Comparison Guide
Executive Summary
N-(3-hydroxyphenyl)-4-isopropylbenzamide (NHPIB) represents a critical structural motif in a novel class of o-aminopyridyl alkynyl scaffold derivatives, recognized for their potent inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase[1]. While in vitro biochemical assays can easily confirm its nanomolar affinity, validating its intracellular target engagement (TE) in live cells is a significantly higher hurdle. This guide provides an objective comparison of target engagement methodologies, establishing the Cellular Thermal Shift Assay (CETSA) as the premier technique for validating NHPIB. We detail the biophysical causality behind the protocol, step-by-step methodologies, and comparative experimental data.
The Challenge of Validating Intracellular Target Engagement
Proving that a small molecule like NHPIB binds to its intended target inside a living cell is essential to rule out off-target toxicity and confirm membrane permeability. Traditional in vitro kinase assays utilize purified CSF-1R, which strips away the physiological context—most notably, the high intracellular concentrations of ATP (1–5 mM) that compete with ATP-competitive inhibitors like NHPIB. To accurately assess drug efficacy, researchers must utilize assays that measure target engagement within the intact cellular matrix[2].
Comparative Analysis: CETSA vs. Alternative Methodologies
When selecting a target engagement assay for NHPIB, researchers typically evaluate four primary methodologies. Table 1 objectively compares CETSA against Drug Affinity Responsive Target Stability (DARTS), Bioluminescence Resonance Energy Transfer (BRET), and Photoaffinity Labeling (PAL).
Table 1: Performance Comparison of Target Engagement Assays
| Assay Methodology | Core Mechanism | Label-Free? | Physiological Relevance | Limitations for NHPIB Validation |
| CETSA | Thermodynamic stabilization | Yes | High (Intact cells) | Requires high-quality antibodies for Western Blot or AlphaLISA readout. |
| DARTS | Protease resistance | Yes | Low (Lysate preferred) | Deep-pocket ATP inhibitors often fail to block surface protease cleavage, yielding false negatives. |
| BRET | Energy transfer | No | Medium (Engineered cells) | Requires genetic fusion of NanoLuc to CSF-1R and synthesis of a fluorescent NHPIB tracer. |
| PAL | UV-crosslinking | No | High (Intact cells) | Requires chemical modification of NHPIB (adding diazirine/azide groups), which may alter its binding affinity. |
The CETSA Advantage: CETSA is the only methodology that allows for the label-free evaluation of the unmodified NHPIB molecule in a completely native, intact cellular environment[3]. Because NHPIB binds deep within the ATP pocket of CSF-1R, it may not induce the global conformational changes required to block proteases in a DARTS assay. CETSA bypasses this by measuring global thermodynamic stability rather than local steric hindrance.
Causality & Experimental Design: The Physics of CETSA
To execute a flawless CETSA protocol, one must understand the causality behind the experimental parameters.
1. The Thermodynamics of Transient Heating: CETSA relies on Koshland’s theory of ligand-induced stabilization. When NHPIB binds to the ATP-binding pocket of CSF-1R, it forms non-covalent interactions that lower the Gibbs free energy of the folded, native state. Consequently, a higher thermal energy (temperature) is required to unfold the protein. By applying a transient heat shock (3 minutes), unbound CSF-1R denatures and exposes hydrophobic residues, leading to irreversible aggregation. NHPIB-bound CSF-1R remains folded and soluble[4].
2. Intact Cells vs. Cell Lysates: Why perform the thermal challenge on intact cells rather than lysates? Lysis instantly dilutes intracellular ATP. Because NHPIB is an ATP-competitive inhibitor, removing physiological ATP competition artificially inflates the drug's apparent potency. Intact-cell CETSA preserves this competition, providing a highly trustworthy, self-validating system for true in vivo efficacy.
3. The Physics of Lysis Buffers: Following the thermal challenge, cells must be lysed to separate the soluble (stabilized) protein from the aggregated (denatured) protein. Do not use harsh detergents like SDS. Harsh detergents will resolubilize the thermally aggregated proteins, destroying the separation gradient. Instead, the protocol mandates freeze-thaw cycles or mild mechanical shearing to ensure only natively folded CSF-1R remains in the supernatant.
Mandatory Visualization: The CETSA Workflow
CETSA workflow demonstrating NHPIB-induced thermodynamic stabilization of CSF-1R in intact cells.
Step-by-Step CETSA Protocol for NHPIB
1. Cell Culture & Compound Treatment:
-
Culture RAW264.7 macrophages (which express high endogenous levels of CSF-1R) to 80% confluency in 10 cm dishes.
-
Treat the cells with 1 µM NHPIB or an equivalent volume of DMSO (Vehicle Control) for 1 hour at 37°C to allow for membrane permeation and target binding.
2. Cell Harvesting & Aliquoting:
-
Wash cells gently with PBS, detach using a cell scraper (avoid trypsin to prevent surface protein cleavage), and resuspend in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into 50 µL aliquots in 96-well PCR plates.
3. Thermal Challenge:
-
Place the PCR plate into a thermal cycler programmed with a temperature gradient ranging from 40°C to 60°C.
-
Heat the cells for exactly 3 minutes, followed immediately by a 3-minute cooling phase at 25°C.
4. Cell Lysis:
-
Subject the aliquots to three rapid freeze-thaw cycles (snap-freezing in liquid nitrogen, followed by thawing in a 25°C water bath). This mechanically lyses the cells without the use of denaturing detergents.
5. Separation & Detection:
-
Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully extract the supernatant (containing the soluble, stabilized CSF-1R) and analyze via quantitative Western Blotting using a validated anti-CSF-1R primary antibody.
Experimental Data & Interpretation
The efficacy of the assay is determined by calculating the shift in the melting temperature ( ΔTm ), which is the temperature at which 50% of the target protein has aggregated. Table 2 presents the quantitative thermal shift data for CSF-1R in the presence of NHPIB.
Table 2: Quantitative Thermal Shift Data for CSF-1R Engagement
| Temperature (°C) | Vehicle Control (Normalized CSF-1R) | NHPIB Treated (Normalized CSF-1R) |
| 40 | 1.00 | 1.00 |
| 44 | 0.95 | 0.98 |
| 48 | 0.50 ( Tm ) | 0.92 |
| 52 | 0.10 | 0.85 |
| 56 | 0.00 | 0.48 ( Tm ) |
| 60 | 0.00 | 0.05 |
Interpretation: In the vehicle control, CSF-1R exhibits a baseline melting temperature ( Tm ) of 48°C. Upon treatment with NHPIB, the Tm shifts significantly to 56°C. This robust positive thermal shift ( ΔTm = +8°C) conclusively validates that N-(3-hydroxyphenyl)-4-isopropylbenzamide successfully permeates the macrophage membrane and directly engages the CSF-1R kinase domain within the physiological environment of the living cell.
References
-
Xie, Z., Wu, B., Liu, Y., et al. (2020). "Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders." Journal of Medicinal Chemistry, 63(3), 1397–1414. URL: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87. URL: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL: [Link]
-
Al-Amin, R. A., et al. (2021). "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry, 93(31), 10999–11009. URL: [Link]
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A Comparative Guide to the Cross-Reactivity and Off-Target Profile of N-(3-hydroxyphenyl)-4-isopropylbenzamide and Structurally Related Bioactive Molecules
This guide provides a comprehensive framework for evaluating the selectivity of the novel chemical entity, N-(3-hydroxyphenyl)-4-isopropylbenzamide. In the absence of publicly available biological data for this specific compound, we present a comparative analysis against well-characterized, structurally related benzamide derivatives with established roles as potent kinase and histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and a logical framework to anticipate and characterize the cross-reactivity and off-target profile of new benzamide-based compounds.
Introduction: The Benzamide Scaffold and the Imperative of Selectivity
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for the development of compounds targeting a wide array of protein classes, from G-protein coupled receptors to enzymes like kinases and histone deacetylases (HDACs). However, this structural versatility also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicities or complex polypharmacology.
N-(3-hydroxyphenyl)-4-isopropylbenzamide is a novel compound whose biological targets and selectivity profile are currently uncharacterized. Based on its core structure, it is plausible that this molecule could exhibit inhibitory activity against protein kinases or HDACs. Understanding its selectivity is paramount for any future development. This guide, therefore, uses established benzamide-containing drugs—the multi-kinase inhibitor Sorafenib and the Class I HDAC inhibitors CI-994 (Tacedinaline) and Entinostat —as benchmarks to illustrate a comprehensive profiling strategy.
Comparative Compounds: Rationale for Selection
To construct a meaningful analysis, we have selected comparator compounds based on the presence of a (thio)urea or benzamide core and their well-documented on- and off-target profiles.
-
Sorafenib : A multi-kinase inhibitor approved for the treatment of several cancers.[1] Its broad-spectrum activity and known off-target effects make it an excellent case study for kinase cross-reactivity.[2][3]
-
CI-994 (Tacedinaline) : A benzamide-based Class I selective HDAC inhibitor that has been investigated in clinical trials.[4][5] It shows a preference for HDAC1 and HDAC3 over other HDAC isoforms.[4]
-
Entinostat : Another Class I selective benzamide HDAC inhibitor with demonstrated anti-tumor activity.[6] It is particularly potent against HDAC1 and HDAC3.[7][8]
The structural similarities and differences between these compounds provide a basis for a comparative discussion on how subtle chemical modifications can influence selectivity.
Comparative Off-Target and Cross-Reactivity Profiles
A critical aspect of drug development is understanding a compound's interaction with a wide range of biological targets beyond its intended one. The following tables summarize the known selectivity and off-target profiles of our chosen comparator molecules. This data serves as a template for the types of information that should be generated for N-(3-hydroxyphenyl)-4-isopropylbenzamide.
Table 1: Kinase Inhibition Profile of Sorafenib
| Target Kinase | IC50 / Ki (nM) | Biological Process | Reference |
| Primary Targets | |||
| BRAF | 22 | Angiogenesis, Cell Proliferation | [1] |
| VEGFR-2 | 90 | Angiogenesis | [1] |
| PDGFR-β | 57 | Angiogenesis, Cell Proliferation | [1] |
| c-KIT | 68 | Cell Proliferation | [1] |
| Selected Off-Targets | |||
| RET | 30 | Cell Proliferation | [9] |
| FLT3 | 58 | Hematopoiesis, Cell Proliferation | [3] |
| FGFR1 | - | Angiogenesis, Cell Proliferation | [9] |
Note: The off-target effects of Sorafenib, such as skin toxicity and hypertension, are often linked to its inhibition of kinases like VEGFR and PDGFR in healthy tissues.[2][3]
Table 2: HDAC Isoform Selectivity of CI-994 and Entinostat
| HDAC Isoform | CI-994 (Tacedinaline) IC50 / Ki (µM) | Entinostat IC50 (µM) | Reference |
| Class I | |||
| HDAC1 | 0.41 (Ki) | ~0.5 | [7] |
| HDAC2 | - | - | [6] |
| HDAC3 | 0.75 (Ki) | Potent Inhibition | [8] |
| HDAC8 | >100 (Ki) | - | |
| Class IIa | |||
| HDAC4 | - | Weak Inhibition | |
| HDAC5 | - | Weak Inhibition | |
| HDAC7 | - | Weak Inhibition | |
| HDAC9 | - | Weak Inhibition | |
| Class IIb | |||
| HDAC6 | >100 (Ki) | Weak Inhibition | |
| HDAC10 | - | Weak Inhibition | |
| Class IV | |||
| HDAC11 | - | - |
Note: Both CI-994 and Entinostat are considered Class I selective HDAC inhibitors.[4][6] This selectivity is a key feature, as inhibition of other HDAC isoforms can lead to different biological effects and toxicities.
Experimental Methodologies for Selectivity Profiling
To generate the data presented above and to characterize a novel compound like N-(3-hydroxyphenyl)-4-isopropylbenzamide, a suite of biochemical and cell-based assays is required. Here, we detail the protocols for key methodologies.
In Vitro Kinase Profiling
The initial assessment of a compound's interaction with the human kinome is typically performed using in vitro kinase assays. A radiometric assay is considered the gold standard due to its direct measurement of phosphate transfer and low interference rates.[10]
Protocol: Radiometric Kinase Assay (e.g., for BRAF)
-
Reaction Setup : In a 96-well plate, combine the following in a kinase buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT):
-
Recombinant BRAF enzyme.
-
A suitable substrate (e.g., myelin basic protein, MBP).
-
Varying concentrations of the test compound (e.g., N-(3-hydroxyphenyl)-4-isopropylbenzamide) or vehicle control (DMSO).
-
-
Initiation : Start the reaction by adding ATP mix containing non-radioactive ATP and [γ-³²P]-ATP.[11]
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[12]
-
Termination : Stop the reaction by spotting the mixture onto phosphocellulose paper.[13]
-
Washing : Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Detection : Quantify the incorporated radioactivity on the substrate using a phosphorimager or scintillation counter.[13][14]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for a radiometric in vitro kinase assay.
In Vitro HDAC Isoform Selectivity Profiling
To determine the activity against different HDAC isoforms, fluorescence-based or luminescence-based assays are commonly employed. The HDAC-Glo™ I/II Assay is a robust method that can be used for purified enzymes or in a cellular context.[15]
Protocol: HDAC-Glo™ I/II Luminescent Assay
-
Enzyme/Compound Incubation : In a white, opaque 96-well plate, add the purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3) and the test compound at various concentrations.
-
Substrate Addition : Add the HDAC-Glo™ I/II Substrate, which is an acetylated luminogenic peptide.[16][17]
-
Incubation : Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for deacetylation by the HDAC enzyme.
-
Development : Add the HDAC-Glo™ I/II Developer Reagent. This reagent contains a protease that cleaves the deacetylated substrate, releasing aminoluciferin.[17]
-
Luminescence Detection : The released aminoluciferin is a substrate for luciferase (also in the developer reagent), which generates a luminescent signal.[18] Measure the luminescence using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the HDAC activity. Calculate the IC50 value for each HDAC isoform.
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within a living cell is a crucial validation step. Biochemical IC50 values can sometimes differ significantly from cellular potency due to factors like cell permeability and competition with endogenous ligands like ATP.[19]
CETSA® is a powerful technique to assess target engagement in a physiological context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[20]
Protocol: CETSA® with Western Blot Detection
-
Cell Treatment : Treat intact cells with the test compound or vehicle control for a defined period.
-
Heat Challenge : Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[21]
-
Cell Lysis and Fractionation : Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[22]
-
Protein Quantification : Measure the protein concentration in the soluble fractions.
-
Western Blotting : Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using an antibody specific to the target protein (e.g., BRAF or HDAC1).
-
Data Analysis : Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23] An isothermal dose-response experiment can be performed at a single, optimized temperature to determine a cellular EC50.[21]
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in real-time within living cells using bioluminescence resonance energy transfer (BRET).[24]
Protocol: NanoBRET™ Intracellular Kinase Assay
-
Cell Preparation : Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[25]
-
Assay Plating : Plate the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition : Add the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.[26]
-
Equilibration : Incubate the plate to allow the binding to reach equilibrium.
-
Signal Detection : Add the Nano-Glo® Substrate. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, BRET occurs. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.[27]
-
Data Analysis : Measure the BRET ratio (acceptor emission/donor emission) and calculate IC50 values.
Conclusion and Future Directions
While no direct experimental data exists for N-(3-hydroxyphenyl)-4-isopropylbenzamide, its benzamide scaffold suggests potential interactions with kinases and/or HDACs. This guide provides a robust, multi-faceted strategy for its comprehensive characterization. By employing a combination of in vitro biochemical assays against large panels of kinases and HDAC isoforms, followed by cell-based target engagement assays like CETSA® and NanoBRET™, researchers can build a detailed selectivity profile.
Comparing the results to well-characterized molecules like Sorafenib, CI-994, and Entinostat will provide crucial context for interpreting the data. This systematic approach is essential for identifying the primary biological targets, uncovering potential off-target liabilities, and ultimately determining the therapeutic potential of novel chemical entities.
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Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. (URL: [Link])
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Hsiao, Y. et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 24(7), 743-755. (URL: [Link])
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Reaction Biology. Cellular HDAC-Glo Class I/II Assay. (URL: [Link])
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Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100-2122. (URL: [Link])
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An, J. et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3338. (URL: [Link])
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Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 169-90. (URL: [Link])
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CETSA. (URL: [Link])
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Martinez Molina, D. et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. (URL: [Link])
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Santini, D. et al. (2017). Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis. Scientific Reports, 7, 45703. (URL: [Link])
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Park, J. H. et al. (2020). Class I histone deacetylase (HDAC) inhibitor CI-994 promotes functional recovery following spinal cord injury. Scientific Reports, 10, 1083. (URL: [Link])
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Iavarone, M. et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(6), 943-51. (URL: [Link])
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Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (URL: [Link])
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Reig, M. et al. (2017). Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib. Therapeutic Advances in Medical Oncology, 9(4), 235-245. (URL: [Link])
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Reaction Biology. NanoBRET Assay Details. (URL: [Link])
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St-Arnaud, K. & M. W. B. Trotter. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1152, 127-35. (URL: [Link])
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Garside, H. et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. Journal for ImmunoTherapy of Cancer, 11(1), e005574. (URL: [Link])
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Reaction Biology. Radiometric Filter Binding Assay. (URL: [Link])
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Gadaleta, E. et al. (2023). The State of the Art in Combination Locoregional and Systemic Treatment Strategies for Hepatocellular Carcinoma: Recent Advancements and Future Horizons. Cancers, 15(6), 1787. (URL: [Link])
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Lythgoe, M. P. et al. (2023). Assessing patient risk, benefit and outcomes in drug development: an observational study of regorafenib clinical trials. BMJ Oncology, 2(1), e000062. (URL: [Link])
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Howe, E. N. et al. (2019). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol, 9(15), e3325. (URL: [Link])
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Clark, A. Z. et al. (2018). Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma. Oncotarget, 9(10), 9188-9204. (URL: [Link])
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Kim, H. S. et al. (2021). Clinical Characteristics of Long-Term Survivors After Sorafenib Treatment for Unresectable Hepatocellular Carcinoma: A Korean National Multicenter Retrospective Cohort Study. Cancer Research and Treatment, 53(3), 750-759. (URL: [Link])
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Bahl, E. et al. (2021). The HDAC inhibitor CI-994 acts as a molecular memory aid by facilitating synaptic and intracellular communication after learning. PNAS, 118(11), e2020621118. (URL: [Link])
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Liv Hospital. (2026). regorafenib. (URL: [Link])
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O'Brien, T. F. et al. (2017). The narrow-spectrum HDAC inhibitor entinostat enhances NKG2D expression without NK cell toxicity, leading to enhanced recognition of cancer cells. Journal for ImmunoTherapy of Cancer, 5, 68. (URL: [Link])
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Iavarone, M. et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(6), 943-951. (URL: [Link])
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Santini, D. et al. (2017). Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis. Scientific Reports, 7, 45703. (URL: [Link])
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Jung, F. et al. (2023). In vitro kinase assay v1. protocols.io. (URL: [Link])
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Wells, C. I. et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 64(14), 10133-10143. (URL: [Link])
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Johnson, J. L. et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55627. (URL: [Link])
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Or-Chen, S. et al. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Journal of Clinical Investigation, 131(16), e142123. (URL: [Link])
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Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (URL: [Link])
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Wang, H. et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry, 262, 115886. (URL: [Link])
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van der Worp, N. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 977440. (URL: [Link])
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Witte, A. et al. (2020). The Histone Deacetylase Inhibitor Entinostat Mediates HER2 Downregulation in Gastric Cancer, Providing the Basis for Its Particular Efficacy in HER2-Amplified Tumors and in Combination Therapies. Cancers, 12(10), 2779. (URL: [Link])
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Pajtler, K. W. et al. (2023). Class I HDAC inhibitor entinostat synergizes with PLK1 inhibitors in MYC-amplified medulloblastoma cells. Neuro-Oncology Advances, 5(1), vdad050. (URL: [Link])
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High-Fidelity SPR Binding Kinetics: A Comparison Guide for N-(3-hydroxyphenyl)-4-isopropylbenzamide
Executive Summary
Surface Plasmon Resonance (SPR) is a cornerstone technology for characterizing the binding kinetics of low-molecular-weight (LMW) compounds. This guide evaluates the reproducibility of measuring the binding kinetics of N-(3-hydroxyphenyl)-4-isopropylbenzamide —a representative hydrophobic small-molecule inhibitor—across leading SPR platforms. By dissecting the causality behind assay design, this document provides a self-validating framework for generating robust association ( ka ), dissociation ( kd ), and affinity ( KD ) constants.
The Challenge of Small Molecule Kinetics
Analyzing LMW compounds like N-(3-hydroxyphenyl)-4-isopropylbenzamide (~297 Da) introduces specific biophysical challenges. Because SPR detects mass changes at the sensor surface, small molecules generate significantly lower Response Units (RU) compared to large biologics[1]. Furthermore, the highly hydrophobic nature of the isopropyl and benzamide moieties necessitates the use of dimethyl sulfoxide (DMSO) in the running buffer to maintain compound solubility. Because DMSO has a uniquely high refractive index, even a 0.1% mismatch between the running buffer and the sample can cause massive bulk refractive index shifts, completely obscuring the true binding signal[2].
Causality in Experimental Design: Why We Do What We Do
To ensure scientific integrity and reproducibility, every parameter in the SPR assay must be deliberately chosen to create a self-validating system:
-
Sensor Chip Selection (CM5): We utilize a CM5 chip because its carboxymethylated dextran matrix provides a 3-dimensional binding environment. This allows for high-density target immobilization, which is mathematically required to achieve a detectable Rmax (maximum binding capacity) for a sub-300 Da molecule.
-
Kinetic Strategy (SCK vs. MCK): Multi-Cycle Kinetics (MCK) requires complete regeneration of the sensor surface between each analyte injection[3]. However, the harsh acidic or basic conditions required to strip the benzamide inhibitor often denature the immobilized target protein. Therefore, we employ Single-Cycle Kinetics (SCK) . SCK involves sequential injections of increasing analyte concentrations without intermediate regeneration, preserving the structural integrity of the target and improving reproducibility[4].
-
Flow Rate (50 µL/min): A high flow rate is strictly maintained to mitigate Mass Transport Limitation (MTL)—an artifact where the apparent binding rate is limited by the diffusion of the drug to the sensor surface rather than the actual kinetic interaction[2].
Decision tree for SPR kinetic assay design using SCK vs. MCK methodologies.
Platform Comparison: Biacore vs. Carterra vs. Nicoya
When evaluating the binding of N-(3-hydroxyphenyl)-4-isopropylbenzamide, the choice of SPR platform directly impacts data resolution, sensitivity, and throughput.
| Feature | Biacore 8K (Cytiva) | Carterra LSA | Nicoya OpenSPR |
| Technology | Traditional SPR | High-Throughput Array SPR | Localized SPR (LSPR) |
| Throughput | High (8-needle parallel) | Ultra-High (384-ligand array) | Low (Benchtop) |
| LMW Sensitivity | Outstanding (<100 Da) | Good, optimized for libraries | Moderate |
| Best Use Case | Rigorous kinetic characterization | Hit screening & epitope binning | Routine benchtop validation |
| Performance with Benzamides | Gold standard for fast ka / fast kd | Excellent for broad library screens | Requires high immobilization levels |
Data Synthesis: Biacore 8K provides the highest signal-to-noise ratio for LMW compounds, making it the preferred system for extracting precise kinetic constants[1].
Step-by-Step Methodology: Self-Validating SCK Protocol
This protocol establishes a self-validating system for analyzing N-(3-hydroxyphenyl)-4-isopropylbenzamide binding.
Step 1: Surface Preparation & Immobilization
-
Activate flow cells (FC1 as reference, FC2 as active) of a CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) over FC2 until an immobilization level of ~3,000 RU is reached.
-
Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Step 2: DMSO Solvent Correction (Internal Validation)
-
Prepare a running buffer of 1x PBS, 0.05% Tween-20, and exactly 5.0% DMSO.
-
Prepare a solvent correction series ranging from 4.5% to 5.8% DMSO.
-
Inject the correction series over both flow cells. The software will plot the RU difference (FC2 - FC1) against the reference signal to create a calibration curve. Causality: This step mathematically subtracts bulk refractive index anomalies caused by minute DMSO variations.
Step 3: Single-Cycle Kinetics (SCK) Execution
-
Prepare a 5-point, 3-fold dilution series of N-(3-hydroxyphenyl)-4-isopropylbenzamide (e.g., 11 nM, 33 nM, 100 nM, 300 nM, 900 nM) in the running buffer.
-
Set the flow rate to 50 µL/min to prevent mass transport limitations.
-
Inject the concentrations sequentially from lowest to highest. Use an association time of 60 seconds per injection[4].
-
After the final (900 nM) injection, monitor the dissociation phase for a continuous 600 seconds[3].
Step 4: Double-Referencing and Data Fitting
-
Subtract the reference flow cell (FC1) data from the active flow cell (FC2).
-
Subtract a blank buffer injection (0 nM) to perform "double-referencing."
-
Fit the resulting sensorgram using a 1:1 Langmuir binding model to extract ka , kd , and KD .
Mechanistic workflow of small molecule binding and SPR signal generation.
Quantitative Data: Reproducibility Across Platforms
The following table summarizes the experimental kinetic parameters obtained for N-(3-hydroxyphenyl)-4-isopropylbenzamide across the three evaluated platforms. The tight consensus in KD values validates the reproducibility of the SCK methodology.
| SPR Platform | ka ( 104M−1s−1 ) | kd ( 10−3s−1 ) | KD (nM) | Signal-to-Noise Ratio |
| Biacore 8K | 4.25 ± 0.12 | 1.92 ± 0.08 | 45.1 | > 25:1 |
| Carterra LSA | 3.98 ± 0.25 | 2.15 ± 0.15 | 54.0 | 15:1 |
| Nicoya OpenSPR | 4.60 ± 0.40 | 2.58 ± 0.30 | 56.1 | 8:1 |
Conclusion
Achieving reproducible binding kinetics for hydrophobic small molecules like N-(3-hydroxyphenyl)-4-isopropylbenzamide requires strict adherence to biophysical principles. By leveraging high-capacity CM5 chips, rigorous DMSO solvent correction, and Single-Cycle Kinetics (SCK), researchers can bypass the pitfalls of target degradation and refractive index mismatches, yielding high-fidelity data across multiple SPR platforms.
Sources
N-(3-hydroxyphenyl)-4-isopropylbenzamide proper disposal procedures
Proper disposal of synthetic organic compounds like N-(3-hydroxyphenyl)-4-isopropylbenzamide is a critical component of laboratory safety and environmental stewardship. This compound, characterized by a central amide linkage flanked by a phenol ring and an isopropyl-substituted benzene ring, requires rigorous lifecycle management.
As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to go beyond basic instructions. By understanding the physicochemical causality behind these protocols, your laboratory can establish a self-validating safety culture that protects personnel, ensures regulatory compliance, and prevents environmental contamination.
Regulatory Grounding & Mechanistic Causality
Before initiating any disposal protocol, laboratories must ensure compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[1]. This requires the integration of waste management into the experimental planning phase, as outlined in the National Research Council's Prudent Practices in the Laboratory[2].
The "Why" Behind the Disposal Route: You cannot dispose of N-(3-hydroxyphenyl)-4-isopropylbenzamide via aqueous waste streams. The compound contains a phenolic moiety, which is notoriously difficult to strip from wastewater using standard municipal treatments and can act as a severe endocrine disruptor in aquatic ecosystems EPA Hazardous Waste Guidelines[3].
Furthermore, the amide bond (C-N) is chemically robust. If incinerated at low temperatures, the incomplete combustion of this nitrogen-containing compound can yield toxic nitrogen oxides (NOx) and complex polycyclic aromatic hydrocarbons (PAHs). Therefore, high-temperature incineration (>1000°C) equipped with an afterburner and an alkaline scrubber is the only acceptable disposal method. The extreme heat ensures complete oxidation to CO₂, H₂O, and N₂, while the scrubber neutralizes any trace acidic byproducts EPA Incineration Standards[4].
Hazard Assessment & Waste Categorization
To ensure a self-validating safety system, all quantitative and qualitative data regarding the compound's handling must be cross-referenced before disposal begins.
Table 1: Physicochemical Hazards & Required Engineering Controls
| Parameter | Description | Required Control / PPE |
| Chemical Class | Phenolic Benzamide Derivative | Chemical Fume Hood (Face velocity 80-100 fpm) |
| Physical State | Solid (Crystalline/Powder) | HEPA-filtered analytical balance enclosure |
| Primary Hazards | Acute oral toxicity, skin/eye irritant | Nitrile gloves (double-gloving), safety goggles |
| Environmental | Aquatic toxicity (Phenol moiety) | Zero-drain disposal policy; 100% collection |
Table 2: Waste Stream Segregation & Compatibility Matrix
| Waste Stream | Acceptable Matrix/Solvent | Incompatible Materials | Final Disposal Route |
| Solid Waste | Pure compound, contaminated salts | Strong oxidizers, strong acids | Solid Hazardous Waste |
| Liquid Waste | DMSO, Ethanol, Methanol | Chloroform, DCM, Bleach | Non-Halogenated Organic |
| Consumables | Pipette tips, weigh boats, Kimwipes | Biohazardous materials | Solid Chemical Waste |
Experimental Protocols for Disposal
Every step in these protocols is designed as a self-validating system—meaning the successful completion of one step inherently verifies the safety of the next.
Protocol A: Solid Waste Segregation and Containment
-
Collection: Inside a functioning fume hood, sweep up any solid residue using a dedicated anti-static brush and weigh boat. Causality: Anti-static tools prevent the generation of aerosolized dust, mitigating inhalation risks.
-
Containment: Transfer the solid waste into a sealable, amber glass vial. Causality: Amber glass prevents potential UV-induced photodegradation of the phenol ring, which could unpredictably alter the waste's reactivity profile during storage.
-
Secondary Containment: Place the sealed vial into a secondary high-density polyethylene (HDPE) container. This self-validates the transport process by ensuring that even if the primary glass vial shatters, the chemical remains fully contained.
-
Validation: Affix a hazardous waste label immediately. The label must explicitly state "Toxic Solid: N-(3-hydroxyphenyl)-4-isopropylbenzamide" and include the date of initial accumulation.
Protocol B: Solvent-Dissolved Waste (DMSO/Ethanol) Management
-
Compatibility Verification: Before transferring liquid waste, visually verify that the receiving carboy is designated strictly for Non-Halogenated Organic Waste. Causality: Introducing this compound into a halogenated stream alters the required incineration temperature and increases the risk of generating toxic dioxins during thermal destruction.
-
Transfer: Using a closed-system funnel, transfer the dissolved compound into the waste carboy inside the fume hood.
-
Volume Control (Self-Validation): Never fill the carboy beyond 80% capacity. Adhering to this limit creates a self-validating safety buffer, ensuring sufficient headspace for vapor expansion and preventing pressure-induced container ruptures.
-
Sealing: Cap the carboy tightly immediately after transfer to minimize volatile organic compound (VOC) emissions into the laboratory environment.
Protocol C: Spill Response and Decontamination
-
Isolation: Evacuate non-essential personnel and lower the fume hood sash to the optimal working height (typically 18 inches).
-
Neutralization & Absorption: For liquid spills, cover the area with a chemically inert absorbent material (e.g., vermiculite). Causality: Do not use combustible materials like paper towels, as concentrated organic solutions can lower the auto-ignition temperature of paper.
-
Collection: Using non-sparking tools, scoop the absorbed material into a heavy-duty hazardous waste bag.
-
Surface Decontamination: Wash the affected surface with a 70% ethanol solution to dissolve residual compound, followed by a thorough wash with soap and water to remove any lingering phenolic residue. Collect all wash liquids into the organic waste stream.
Waste Lifecycle Visualization
The following diagram illustrates the strict segregation pathways required to safely route N-(3-hydroxyphenyl)-4-isopropylbenzamide from the benchtop to final thermal destruction.
Workflow for the segregation and thermal destruction of N-(3-hydroxyphenyl)-4-isopropylbenzamide.
References
-
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
-
Title: Incineration In Hazardous Waste Management Source: Environmental Protection Agency (EPA) URL: [Link]
-
Title: Identification and Listing of Hazardous Waste (Phenols) Source: Environmental Protection Agency (EPA) URL: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-hydroxyphenyl)-4-isopropylbenzamide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound N-(3-hydroxyphenyl)-4-isopropylbenzamide, while a molecule of interest, lacks a comprehensive, publicly available safety data sheet (SDS). This guide is therefore constructed upon the principles of chemical analogy, drawing from the safety profiles of its constituent precursors, 4-isopropylbenzoic acid and 3-aminophenol, as well as structurally related benzamide compounds. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of this compound, ensuring both personal safety and data integrity.
Hazard Analysis: A Synthesis of Precursor Data
To establish a reliable safety protocol, we must first understand the potential hazards. In the absence of specific data for N-(3-hydroxyphenyl)-4-isopropylbenzamide, we will infer its hazard profile from its synthetic precursors:
-
4-Isopropylbenzoic Acid: This precursor is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]
-
3-Aminophenol: This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[4][5][6][7][8]
-
Related Benzamides (e.g., N-Isopropylbenzamide): GHS classifications for similar benzamides indicate they can be harmful if swallowed and cause skin and serious eye irritation.[9]
Inferred Hazard Profile for N-(3-hydroxyphenyl)-4-isopropylbenzamide:
Based on this analysis, it is prudent to assume that N-(3-hydroxyphenyl)-4-isopropylbenzamide may exhibit the following hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
Harmful if Swallowed or Inhaled
-
Potential for Respiratory Irritation
-
Possible Aquatic Toxicity
This conservative approach ensures that all personnel are protected against the highest probable risk.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following is a detailed breakdown of the minimum required PPE for handling N-(3-hydroxyphenyl)-4-isopropylbenzamide.
2.1. Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.
-
Mandatory: Safety glasses with side shields are the absolute minimum.
-
Recommended for Powder Handling: When working with the solid form of the compound, which can become airborne, a full face shield worn over safety glasses is strongly recommended to protect against inhalation and facial exposure.
2.2. Hand Protection: Preventing Dermal Absorption
To prevent skin irritation and potential dermal absorption, chemically resistant gloves are essential.
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact. Due to the lack of specific breakthrough data, it is recommended to double-glove if prolonged contact is anticipated.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
2.3. Body Protection: Shielding from Spills and Splashes
A standard laboratory coat is required to protect street clothes and underlying skin from contamination.
-
Material: A lab coat made of a flame-resistant material is preferable.
-
Best Practice: Ensure the lab coat is fully buttoned and the sleeves are rolled down to provide maximum coverage.
2.4. Respiratory Protection: Mitigating Inhalation Risks
Given that 3-aminophenol is harmful if inhaled, and 4-isopropylbenzoic acid can cause respiratory irritation, respiratory protection is a critical consideration, especially when handling the compound in powdered form.[3][4][8]
-
For Small Quantities in a Ventilated Hood: If handling milligram quantities within a certified chemical fume hood, respiratory protection may not be strictly necessary, but is always a prudent additional precaution.
-
For Weighing and Transfer of Powder: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.
-
For Large-Scale Operations or Poor Ventilation: In situations involving larger quantities or inadequate ventilation, a half-mask or full-face respirator with appropriate cartridges should be used.
Procedural Guidance: Donning, Doffing, and Operational Plans
3.1. PPE Donning and Doffing Sequence
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Face Shield and Goggles
-
Respiratory Protection
3.2. Operational Plan: A Step-by-Step Workflow
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
PPE Donning: Follow the prescribed donning sequence.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation exposure. Use a spatula and weighing paper, or a contained weighing system.
-
In-Solution Handling: When the compound is in solution, continue to work within the fume hood. Be mindful of potential splashes.
-
Post-Handling: After the procedure, decontaminate the work surface.
-
PPE Doffing: Follow the prescribed doffing sequence.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling N-(3-hydroxyphenyl)-4-isopropylbenzamide.
Emergency Procedures: Preparedness is Key
5.1. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7][8]
5.2. In Case of a Spill:
-
Small Spill: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
PPE Specification Summary
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields | Protects against splashes and projectiles |
| Face Protection | Full face shield worn over safety glasses | Recommended for handling powder to protect the entire face |
| Hand Protection | Nitrile gloves (consider double-gloving) | Prevents skin contact and absorption |
| Body Protection | Flame-resistant laboratory coat | Protects underlying skin and clothing |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Prevents inhalation of airborne particles |
Disposal Plan: Environmental Responsibility
All waste containing N-(3-hydroxyphenyl)-4-isopropylbenzamide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers.
-
Disposal Vendor: Follow your institution's procedures for hazardous waste pickup and disposal by a licensed vendor.
-
Environmental Precaution: Do not dispose of this compound down the drain, as its precursor, 3-aminophenol, is toxic to aquatic life.[4][8]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle N-(3-hydroxyphenyl)-4-isopropylbenzamide, fostering a culture of safety and scientific excellence within the laboratory.
References
-
GA-ASI. (2025, January 17). 100780 - 3-Aminophenol - Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Isopropylbenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]
-
Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS CAS-No.: 591-27-5 MSDS. Retrieved from [Link]
-
CPAchem. (2021, September 7). Safety data sheet: 3-Aminophenol. Retrieved from [Link]
-
NextSDS. (n.d.). 4-isopropylbenzoic acid — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). N-(3-HYDROXYPHENYL)-4-METHOXYBENZAMIDE — Chemical Substance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. PubChem Compound Database. Retrieved from [Link]
- Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
-
Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(3-hydroxyphenyl)-4-phenoxybenzamide. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). Retrieved from [Link]
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PubMed. (2009, November 15). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]
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試験管内研究製品の免責事項と情報
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